2-Methoxypyrimidine-5-carbaldehyde
Description
The exact mass of the compound 2-Methoxypyrimidine-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxypyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERUNNHMVZFFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389971 | |
| Record name | 2-Methoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90905-32-1 | |
| Record name | 2-Methoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxypyrimidine-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Methoxypyrimidine-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-methoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry and drug development. This document outlines detailed experimental methodologies, summarizes quantitative data, and presents visual representations of the synthetic pathways.
Introduction
2-Methoxypyrimidine-5-carbaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both an electron-rich pyrimidine ring and a reactive aldehyde group, makes it a versatile precursor for the construction of complex heterocyclic systems. This guide details three principal synthetic strategies for its preparation, starting from readily accessible materials.
Overview of Synthetic Strategies
Three primary synthetic routes have been identified and are detailed below:
-
Route 1: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine. This classic method introduces a formyl group onto the electron-rich pyrimidine ring.
-
Route 2: Reduction of a Carboxylic Ester Precursor. This two-step approach involves the synthesis of an ester intermediate, followed by its selective reduction to the aldehyde.
-
Route 3: Halogen-Metal Exchange and Formylation. This route utilizes a halogenated pyrimidine precursor, which undergoes a lithium-halogen exchange followed by quenching with a formylating agent.
The following sections provide detailed experimental protocols and quantitative data for each of these synthetic pathways.
Synthetic Pathway Diagrams
The logical workflows for the three synthetic routes are illustrated below using the DOT language.
Caption: Overview of the three main synthetic routes to 2-methoxypyrimidine-5-carbaldehyde.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key steps in each synthetic route. All quantitative data is summarized in the subsequent tables.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]
Experimental Protocol: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction (Adapted from a similar procedure[3])
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methoxypyrimidine in anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxypyrimidine-5-carbaldehyde.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxypyrimidine | - |
| Reagents | POCl₃, DMF | [3] |
| Reaction Time | 3-5 hours | [3] |
| Reaction Temperature | 80 °C | [3] |
| Yield | Not reported for this specific substrate | - |
Table 1. Quantitative data for the Vilsmeier-Haack formylation route.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Route 2: Reduction of a Carboxylic Ester Precursor
This route involves the initial synthesis of an ester, such as ethyl 2-methoxypyrimidine-5-carboxylate, which is then selectively reduced to the aldehyde using a bulky hydride reducing agent like diisobutylaluminum hydride (DIBAL-H).[5][6][7]
Experimental Protocol: Synthesis of Ethyl 2-Methoxypyrimidine-5-carboxylate (General Procedure[8])
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add O-methylisourea hydrogen sulfate and diethyl ethoxymethylenemalonate.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with chloroform and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
Experimental Protocol: Reduction of Ethyl 2-Methoxypyrimidine-5-carboxylate to 2-Methoxypyrimidine-5-carbaldehyde[5]
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-methoxypyrimidine-5-carboxylate in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H in toluene (1.0 M) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Synthesis of Ester | Reduction to Aldehyde | Reference |
| Starting Material | O-methylisourea, diethyl ethoxymethylenemalonate | Ethyl 2-methoxypyrimidine-5-carboxylate | [8] |
| Reagents | Sodium ethoxide, ethanol | DIBAL-H, toluene | [5] |
| Reaction Time | 6-8 hours | 2-3 hours | [8], |
| Reaction Temperature | Reflux | -78 °C | [8], |
| Yield | ~70% (for similar substrates) | Typically 60-80% | [8],[5] |
Table 2. Quantitative data for the ester reduction route.
Caption: Experimental workflow for the ester reduction route.
Route 3: Halogen-Metal Exchange and Formylation
This strategy involves the preparation of 5-bromo-2-methoxypyrimidine, followed by a lithium-halogen exchange at low temperature and subsequent quenching with an electrophilic formylating agent like DMF.
Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyrimidine
-
To a solution of 5-bromo-2-chloropyrimidine in methanol, add sodium methoxide.
-
Stir the reaction mixture at 70 °C overnight.
-
Remove methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to give the product.
Experimental Protocol: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde via Lithiation
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-methoxypyrimidine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous DMF dropwise to the solution at -78 °C.
-
Stir at this temperature for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Methoxylation | Lithiation-Formylation | Reference |
| Starting Material | 5-Bromo-2-chloropyrimidine | 5-Bromo-2-methoxypyrimidine | - |
| Reagents | Sodium methoxide, methanol | n-BuLi, THF, DMF | - |
| Reaction Time | Overnight | 2-3 hours | - |
| Reaction Temperature | 70 °C | -78 °C | - |
| Yield | ~60% | Not reported for this specific substrate | - |
Table 3. Quantitative data for the halogen-metal exchange route.
Caption: Experimental workflow for the halogen-metal exchange and formylation route.
Conclusion
This technical guide has detailed three viable synthetic routes for the preparation of 2-methoxypyrimidine-5-carbaldehyde. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the efficient and reliable production of this important chemical intermediate.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
2-Methoxypyrimidine-5-carbaldehyde chemical properties and spectral data
This technical guide provides a comprehensive overview of the chemical properties, spectral data, and potential applications of 2-Methoxypyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties
2-Methoxypyrimidine-5-carbaldehyde is a solid compound, with its appearance ranging from white to yellow or brown.[1] It is characterized by the presence of a methoxy group and an aldehyde functional group on a pyrimidine ring, which imparts it with versatile reactivity for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 2-Methoxypyrimidine-5-carbaldehyde
| Property | Value | Reference |
| CAS Number | 90905-32-1 | [1][2][3] |
| Molecular Formula | C₆H₆N₂O₂ | [1][3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Physical Form | White to Yellow to Brown Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| InChI Key | MERUNNHMVZFFRE-UHFFFAOYSA-N | [1] |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Methoxypyrimidine-5-carbaldehyde are not available in publicly accessible databases. Commercial suppliers may possess this data, but it is not openly published.[5] For researchers working with this compound, it is recommended to acquire this data experimentally upon purchase.
For reference, the following table provides a summary of typical spectral regions for the key functional groups present in the molecule.
Table 2: Predicted Spectral Characteristics of 2-Methoxypyrimidine-5-carbaldehyde
| Spectrum Type | Functional Group | Expected Chemical Shift / Frequency Range |
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.5 - 10.5 ppm (singlet) |
| Aromatic protons (pyrimidine ring) | δ 8.0 - 9.0 ppm | |
| Methoxy protons (-OCH₃) | δ 3.8 - 4.2 ppm (singlet) | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 185 - 200 ppm |
| Aromatic carbons (pyrimidine ring) | δ 120 - 170 ppm | |
| Methoxy carbon (-OCH₃) | δ 50 - 60 ppm | |
| IR Spectroscopy | C=O stretch (aldehyde) | 1690 - 1740 cm⁻¹ (strong) |
| C-H stretch (aldehyde) | 2720 and 2820 cm⁻¹ (two weak bands) | |
| C=N and C=C stretch (aromatic ring) | 1400 - 1600 cm⁻¹ | |
| C-O stretch (methoxy) | 1000 - 1300 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 138 |
Experimental Protocols
Reactivity and Applications in Drug Development
2-Methoxypyrimidine-5-carbaldehyde is a valuable building block in medicinal chemistry and agrochemical synthesis.[8] Its aldehyde group is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse functional groups. The pyrimidine core is a common scaffold in many biologically active molecules.
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, with potential applications in targeting neurological disorders.[8] It is also utilized in biochemical research for studies on enzyme inhibition and receptor binding, which are crucial for understanding biological pathways and identifying potential therapeutic targets.[8]
Below are diagrams illustrating a general experimental workflow and a potential synthetic application of 2-Methoxypyrimidine-5-carbaldehyde.
References
- 1. 2-Methoxypyrimidine-5-carbaldehyde | 90905-32-1 [sigmaaldrich.cn]
- 2. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE | 90905-32-1 [chemicalbook.com]
- 3. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1 [m.chemicalbook.com]
- 4. 90905-33-2 CAS MSDS (2-Methylpyrimidine-5-carbaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 90905-32-1|2-Methoxypyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
Formation of Schiff Bases with 2-Methoxypyrimidine-5-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-Methoxypyrimidine-5-carbaldehyde. Pyrimidine-containing Schiff bases are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities that make them attractive candidates for drug discovery and development.
Introduction
Schiff bases are compounds containing an azomethine group (-C=N-), typically formed through the condensation of a primary amine with an aldehyde or ketone. The pyrimidine scaffold is a crucial pharmacophore found in numerous biologically active molecules, including nucleic acids and various drugs. The combination of the pyrimidine ring and the imine group in Schiff bases derived from 2-Methoxypyrimidine-5-carbaldehyde can lead to novel molecular entities with significant therapeutic potential. These compounds are of particular interest due to their reported antimicrobial, anti-inflammatory, and anticancer properties. This guide details the synthetic methodologies, characterization techniques, and a logical workflow for the investigation of these promising compounds.
General Synthesis of Schiff Bases from 2-Methoxypyrimidine-5-carbaldehyde
The formation of a Schiff base from 2-Methoxypyrimidine-5-carbaldehyde involves the reaction of the aldehyde with a primary amine, resulting in the formation of an imine linkage and the elimination of a water molecule. The reaction can be catalyzed by either acid or base and is often carried out in a solvent that allows for the removal of water, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from 2-Methoxypyrimidine-5-carbaldehyde and a primary amine (e.g., aniline), based on common laboratory practices for similar reactions.
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-Methoxypyrimidine-5-carbaldehyde in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 to 1.1 equivalents of the primary amine (e.g., aniline).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (see Section 3).
Characterization of Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. Key signals to identify are the proton of the azomethine group (CH=N) in 1H NMR, typically appearing as a singlet in the range of 8-10 ppm, and the carbon of the azomethine group in 13C NMR, which resonates around 160-170 ppm.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (imine) stretch, typically in the region of 1600-1650 cm-1, and the disappearance of the C=O stretch from the aldehyde (around 1700 cm-1) and the N-H stretches from the primary amine.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support the proposed structure through fragmentation analysis.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should correspond to the calculated values for the expected molecular formula.
-
Melting Point Determination: A sharp and defined melting point is an indicator of the purity of the synthesized crystalline compound.
Expected Spectroscopic Data for a Representative Schiff Base
The following table summarizes the expected ranges for key spectroscopic data for a Schiff base formed from 2-Methoxypyrimidine-5-carbaldehyde and a generic primary amine.
| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber | Notes |
| 1H NMR | Azomethine Proton (CH=N) | δ 8.0 - 10.0 ppm (singlet) | The exact shift depends on the substituent on the amine. |
| Pyrimidine Protons | δ 8.5 - 9.5 ppm | Aromatic protons on the pyrimidine ring. | |
| Methoxy Protons (O-CH3) | δ 3.9 - 4.2 ppm (singlet) | ||
| 13C NMR | Azomethine Carbon (C=N) | δ 160 - 170 ppm | |
| Pyrimidine Carbons | δ 150 - 170 ppm | ||
| Methoxy Carbon (O-CH3) | δ 50 - 60 ppm | ||
| IR Spectroscopy | Imine Stretch (C=N) | 1600 - 1650 cm-1 | Strong to medium intensity band. |
| C-O-C Stretch | ~1250 cm-1 | Characteristic of the methoxy group. |
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of Schiff bases from 2-Methoxypyrimidine-5-carbaldehyde, as well as a logical relationship for their potential development as therapeutic agents.
Caption: Synthetic and Characterization Workflow.
Caption: Drug Discovery and Development Pathway.
Conclusion
The formation of Schiff bases from 2-Methoxypyrimidine-5-carbaldehyde provides a versatile platform for the synthesis of novel compounds with significant potential in drug discovery. The straightforward synthetic protocols, combined with a range of analytical techniques for characterization, allow for the efficient generation and evaluation of libraries of these compounds. The inherent biological activity associated with the pyrimidine scaffold, coupled with the structural diversity that can be introduced through the choice of primary amine, makes this class of Schiff bases a promising area for further research and development by scientists in the pharmaceutical industry.
2-Methoxypyrimidine-5-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its relevance in the context of drug discovery, particularly as a scaffold for kinase inhibitors.
Core Compound Information
CAS Number: 90905-32-1[1]
Molecular Formula: C₆H₆N₂O₂
Molecular Weight: 138.12 g/mol [2][3]
Physicochemical Data
| Property | Value | Reference |
| Appearance | White to Yellow to Brown Solid | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C under an inert atmosphere | |
| InChI Key | MERUNNHMVZFFRE-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Methoxypyrimidine-5-carbaldehyde.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-methoxypyrimidine
This procedure is adapted from the synthesis of similar compounds.
-
Reaction Setup: To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous methanol (5 mL per 1 g of starting material), add sodium methoxide (2.0 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Conditions: Stir the reaction mixture at 70°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford 5-bromo-2-methoxypyrimidine.
Step 2: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde
This procedure is a standard method for the formylation of aryl bromides.
-
Reaction Setup: Dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of starting material) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Metal-Halogen Exchange: Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78°C.
-
Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 2-Methoxypyrimidine-5-carbaldehyde.
Applications in Drug Discovery
Pyrimidine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. The pyrimidine scaffold is a key component in numerous approved drugs.
Role as a Kinase Inhibitor Scaffold
The 2-aminopyrimidine moiety is a well-established hinge-binding motif in many kinase inhibitors. While 2-Methoxypyrimidine-5-carbaldehyde does not possess the amino group, the pyrimidine core serves as a versatile starting point for the synthesis of more complex molecules that can target the ATP-binding site of kinases. The methoxy group can be a key interaction point or can be further functionalized, and the carbaldehyde provides a reactive handle for elaboration into various side chains to improve potency and selectivity.
Inhibition of VEGFR-2 Signaling Pathway
One of the key signaling pathways implicated in tumor growth and angiogenesis is the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) pathway. Several pyrimidine-based molecules have been identified as potent inhibitors of VEGFR-2. Although there is no direct evidence of 2-Methoxypyrimidine-5-carbaldehyde being a VEGFR-2 inhibitor, its derivatives have shown significant activity.
Caption: The VEGF/VEGFR-2 signaling pathway and the inhibitory action of pyrimidine derivatives.
The table below shows the in vitro cytotoxic and VEGFR-2 inhibitory activities of some pyrimidine-5-carbonitrile derivatives, which are structurally related to 2-Methoxypyrimidine-5-carbaldehyde. This data highlights the potential of the pyrimidine scaffold in the development of potent anti-cancer agents.
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |
| 9d | 8.96 | 10.33 | 2.41 ± 0.16 | [4] |
| 11e | 1.14 | 1.54 | 0.61 ± 0.01 | [4] |
| 12b | 7.63 | 8.21 | 0.53 ± 0.07 | [4] |
| 12d | 9.77 | 9.92 | 1.61 ± 0.18 | [4] |
| Sorafenib (standard) | 8.96 | 11.83 | 0.19 ± 0.15 | [4] |
Conclusion
2-Methoxypyrimidine-5-carbaldehyde is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its pyrimidine core is a known pharmacophore in numerous biologically active molecules, particularly kinase inhibitors. The synthetic route proposed herein offers a practical approach for its preparation, enabling further exploration of its derivatives as potential therapeutic agents. The demonstrated activity of related pyrimidine compounds against VEGFR-2 underscores the potential of this scaffold in the development of novel anti-angiogenic and anti-cancer drugs. Further research into the synthesis and biological evaluation of derivatives of 2-Methoxypyrimidine-5-carbaldehyde is warranted.
References
- 1. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE | 90905-32-1 [chemicalbook.com]
- 2. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1 [m.chemicalbook.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Methoxypyrimidine-5-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypyrimidine-5-carbaldehyde is a heterocyclic aldehyde with potential applications in medicinal chemistry and drug development as a synthetic intermediate. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and outlines detailed experimental protocols for its quantitative determination. Due to the limited availability of specific quantitative solubility data for 2-Methoxypyrimidine-5-carbaldehyde in the public domain, this document focuses on equipping researchers with the necessary methodologies to generate this crucial data in-house.
Introduction
2-Methoxypyrimidine-5-carbaldehyde (C₆H₆N₂O₂) is a substituted pyrimidine derivative. Its molecular structure, featuring a polar pyrimidine ring, a methoxy group, and an aldehyde functional group, suggests a degree of polarity that will govern its solubility profile. The aldehyde group can act as a hydrogen bond acceptor, while the nitrogen atoms in the pyrimidine ring can also accept hydrogen bonds. The methoxy group adds some lipophilic character. Understanding the interplay of these structural features is key to predicting and determining its solubility in a range of organic solvents.
Physical Properties:
-
Molecular Weight: 138.12 g/mol [3]
-
Boiling Point: 281.2°C at 760 mmHg[4]
-
Density: 1.2 g/cm³[4]
-
Physical Form: White to Yellow to Brown Solid[2]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is often quantified by its dielectric constant and polarity index.
-
Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. Given the hydrogen bond accepting capabilities of 2-Methoxypyrimidine-5-carbaldehyde, it is expected to exhibit reasonable solubility in these solvents.
-
Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) lack O-H or N-H bonds but possess polar functional groups. These solvents are generally good at dissolving polar compounds.
-
Nonpolar Solvents: Solvents like hexanes, toluene, and diethyl ether have low dielectric constants and are unable to form strong intermolecular interactions with polar molecules. The solubility of 2-Methoxypyrimidine-5-carbaldehyde is expected to be limited in these solvents.
Quantitative Solubility Data
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Methanol | Polar Protic | 25 | Data Not Available | Data Not Available |
| Ethanol | Polar Protic | 25 | Data Not Available | Data Not Available |
| Isopropanol | Polar Protic | 25 | Data Not Available | Data Not Available |
| Acetone | Polar Aprotic | 25 | Data Not Available | Data Not Available |
| Acetonitrile | Polar Aprotic | 25 | Data Not Available | Data Not Available |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | Data Not Available | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data Not Available | Data Not Available |
| Dichloromethane | Slightly Polar | 25 | Data Not Available | Data Not Available |
| Ethyl Acetate | Slightly Polar | 25 | Data Not Available | Data Not Available |
| Toluene | Nonpolar | 25 | Data Not Available | Data Not Available |
| Hexanes | Nonpolar | 25 | Data Not Available | Data Not Available |
| Diethyl Ether | Nonpolar | 25 | Data Not Available | Data Not Available |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following section details the methodologies for qualitative and quantitative solubility determination.
This method provides a rapid initial screening of solubility in various solvents.
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde
-
A selection of organic solvents (as listed in the table above)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10 mg of 2-Methoxypyrimidine-5-carbaldehyde into a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously shake or vortex the mixture for 60 seconds.[5]
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[5]
-
-
Record the observations for each solvent.
This qualitative assessment helps in selecting appropriate solvents for more rigorous quantitative analysis.
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde
-
Selected organic solvents
-
Screw-capped vials or flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of 2-Methoxypyrimidine-5-carbaldehyde to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically set at 25°C (or the desired temperature).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of 2-Methoxypyrimidine-5-carbaldehyde in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for determining the solubility of 2-Methoxypyrimidine-5-carbaldehyde.
Conclusion
While specific quantitative solubility data for 2-Methoxypyrimidine-5-carbaldehyde in organic solvents is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this vital information. By following the outlined procedures, scientists in drug discovery and development can generate the reliable data required for informed decisions in synthesis, purification, formulation, and screening of this and other novel compounds. The provided workflow and data table template serve as practical tools to standardize and record these essential findings.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methoxypyrimidine-5-carbaldehyde
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methoxypyrimidine-5-carbaldehyde. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally related compounds, alongside a comprehensive experimental protocol for data acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 2-methoxypyrimidine-5-carbaldehyde. These predictions are derived from the analysis of analogous substituted pyrimidine and aromatic aldehyde structures.[1]
Table 1: Predicted ¹H NMR Data for 2-Methoxypyrimidine-5-carbaldehyde (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 / H-6 | 8.90 - 9.10 | Singlet (s) | - |
| Aldehyde (-CHO) | 9.90 - 10.10 | Singlet (s) | - |
| Methoxy (-OCH₃) | 4.00 - 4.20 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Data for 2-Methoxypyrimidine-5-carbaldehyde (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165 - 170 |
| C-4 / C-6 | 158 - 162 |
| C-5 | 125 - 130 |
| Aldehyde (-CHO) | 188 - 193 |
| Methoxy (-OCH₃) | 55 - 60 |
Structural and NMR Correlation Diagram
The following diagram illustrates the molecular structure of 2-methoxypyrimidine-5-carbaldehyde with atom numbering corresponding to the predicted NMR data.
Experimental Protocols
This section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as 2-methoxypyrimidine-5-carbaldehyde.
I. Sample Preparation [1]
-
Sample Weighing : Accurately weigh approximately 5-10 mg of purified 2-methoxypyrimidine-5-carbaldehyde.
-
Solvent Addition : Transfer the solid to a clean, dry vial and add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution : Ensure complete dissolution of the sample by vortexing or brief sonication.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Labeling : Securely cap and clearly label the NMR tube.
II. NMR Data Acquisition [2][3]
-
Instrument : A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Tuning and Shimming : The instrument's probe should be tuned for both ¹H and ¹³C nuclei. The magnetic field is then shimmed using the deuterium lock signal of the solvent to achieve maximum homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : ~16 ppm, centered around 8 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16 to 64, depending on sample concentration.
-
Temperature : 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : ~220 ppm, centered around 110 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 to 4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Temperature : 298 K.
III. Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction : Phase the spectra and perform baseline correction to ensure accurate integration and peak identification.
-
Calibration : Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration and Peak Picking : Integrate the signals in the ¹H spectrum and identify the peak positions in both ¹H and ¹³C spectra.
Logical Workflow for NMR Analysis
The following diagram outlines the logical steps from sample preparation to structural elucidation using NMR spectroscopy.
References
Navigating the Stability and Storage of 2-Methoxypyrimidine-5-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Methoxypyrimidine-5-carbaldehyde, a key building block in pharmaceutical and agrochemical research. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data and established chemical principles to ensure the compound's integrity and longevity.
Introduction
2-Methoxypyrimidine-5-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its unique molecular architecture allows for diverse functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents and other advanced materials.[1] However, the inherent reactivity of the aldehyde functional group, coupled with the electronic nature of the pyrimidine ring, necessitates stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility. This guide outlines the best practices for maintaining the stability of this compound.
Recommended Storage and Handling Conditions
While specific quantitative stability data for 2-Methoxypyrimidine-5-carbaldehyde is not extensively available in public literature, a consensus on storage conditions is evident from various chemical suppliers. These recommendations are summarized in the table below. Adherence to these conditions is critical for minimizing degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation of the aldehyde group.[2] |
| Light Exposure | Store in the dark (amber vials) | Minimizes light-induced degradation.[3] |
| Container | Tightly sealed containers | Prevents exposure to moisture and atmospheric oxygen.[4] |
| Physical Form | Solid | The compound is typically supplied as a white to yellow or brown solid. |
Experimental Workflow for Handling and Storage
To ensure the long-term stability of 2-Methoxypyrimidine-5-carbaldehyde, a systematic approach to its handling and storage is essential. The following diagram illustrates the recommended workflow from receiving the compound to its long-term storage.
References
An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in 2-Methoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic character of the aldehyde group in 2-Methoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. This document details the electronic properties, reactivity, and synthetic considerations of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and drug development.
Introduction
2-Methoxypyrimidine-5-carbaldehyde (CAS No. 90905-32-1) is a heterocyclic aromatic aldehyde featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a formyl group at the 5-position.[1] The electrophilicity of the aldehyde carbon is a critical determinant of its reactivity and is significantly modulated by the electronic effects of the pyrimidine ring and the methoxy substituent. Understanding this electrophilicity is paramount for predicting its behavior in nucleophilic addition and addition-elimination reactions, which are fundamental to the synthesis of a wide array of biologically active molecules.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2-Methoxypyrimidine-5-carbaldehyde is presented in Table 1. While specific experimental spectroscopic data is not widely published, typical chemical shifts in 1H and 13C NMR spectra can be predicted based on the analysis of similar pyrimidine derivatives.
Table 1: Physicochemical Properties of 2-Methoxypyrimidine-5-carbaldehyde
| Property | Value | Reference(s) |
| CAS Number | 90905-32-1 | [1] |
| Molecular Formula | C6H6N2O2 | |
| Molecular Weight | 138.12 g/mol | [2] |
| Physical Form | White to yellow to brown solid | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C under an inert atmosphere |
Predicted Spectroscopic Data:
-
1H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyrimidine protons will likely appear as distinct singlets or doublets between δ 8.0 and 9.5 ppm. The methoxy protons will be a singlet around δ 3.9-4.2 ppm. For comparison, the aldehyde proton of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde appears at 9.79 ppm.[3]
-
13C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 185-195 ppm. The carbons of the pyrimidine ring will resonate between δ 110 and 170 ppm, and the methoxy carbon will be around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde is expected around 1680-1710 cm-1. For a related compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the C=O stretch is observed at 1632 cm-1.[4]
Electrophilicity of the Aldehyde Group
The electrophilicity of the carbonyl carbon in 2-Methoxypyrimidine-5-carbaldehyde is influenced by a combination of inductive and resonance effects from the pyrimidine ring and the methoxy group.
-
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which inductively decreases the electron density on the ring and, consequently, on the attached aldehyde group. This effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atoms can also stabilize the negative charge that develops on the carbonyl oxygen in the transition state of nucleophilic addition.[4]
-
Methoxy Group: The methoxy group at the 2-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the pyrimidine ring. However, its influence on the 5-position is indirect.
Overall, the aldehyde group in 2-Methoxypyrimidine-5-carbaldehyde is expected to be significantly electrophilic, readily undergoing reactions with a variety of nucleophiles.
Key Reactions and Experimental Protocols
The electrophilic nature of the aldehyde group allows for a range of important chemical transformations.
Vilsmeier-Haack Reaction for Synthesis
A common method for the synthesis of pyrimidine-5-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich pyrimidine precursor.[3][5]
Experimental Protocol: Synthesis of a Pyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction (General Procedure)
This protocol is adapted from the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde and can be considered a plausible route for the synthesis of the title compound from a suitable precursor.[3]
-
Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3, 1.0 eq) to N,N-dimethylformamide (DMF, 2.0 eq) with vigorous stirring.
-
Formylation: To a suspension of the starting pyrimidine (e.g., 2-methoxypyrimidine, 1.0 eq) in an appropriate solvent (e.g., benzene, dichloroethane), add the freshly prepared Vilsmeier reagent dropwise.[3]
-
Reaction: Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture onto ice and stir overnight.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: Synthetic pathway for 2-Methoxypyrimidine-5-carbaldehyde via the Vilsmeier-Haack reaction.
Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high stereo- and regioselectivity.[6][7] The electrophilic aldehyde of 2-Methoxypyrimidine-5-carbaldehyde is an excellent substrate for this reaction.
Experimental Protocol: Wittig Reaction of 2-Methoxypyrimidine-5-carbaldehyde (General Procedure)
This is a general protocol for a Wittig reaction and would require optimization for this specific substrate.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath). Add a strong base, such as n-butyllithium (n-BuLi, 1.0 eq), dropwise. Allow the resulting ylide solution to stir at this temperature for 30 minutes, then warm to 0°C for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to -78°C and add a solution of 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Caption: General workflow for the Wittig reaction with 2-Methoxypyrimidine-5-carbaldehyde.
Conclusion
The aldehyde group of 2-Methoxypyrimidine-5-carbaldehyde possesses a significant electrophilic character due to the electron-withdrawing nature of the pyrimidine ring. This inherent reactivity makes it a versatile synthon for the preparation of a diverse range of pyrimidine-based compounds with potential applications in drug discovery and materials science. The provided protocols and theoretical background serve as a valuable resource for researchers aiming to utilize this important building block in their synthetic endeavors. Further quantitative studies, such as kinetic analysis of its reactions with various nucleophiles, would provide a more precise understanding of its electrophilicity.
References
- 1. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE | 90905-32-1 [chemicalbook.com]
- 2. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
The 2-Methoxypyrimidine Scaffold: A Privileged Motif in Drug Discovery and Its Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-methoxypyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its presence in a multitude of biologically active compounds underscores its importance as a "privileged structure" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with the 2-methoxypyrimidine scaffold, with a focus on its anticancer, antimicrobial, anti-HIV, and kinase inhibitory properties. This document details the experimental protocols for evaluating these activities, presents quantitative data for key compounds, and visualizes the intricate signaling pathways modulated by these molecules.
Diverse Biological Activities of the 2-Methoxypyrimidine Scaffold
The inherent chemical features of the 2-methoxypyrimidine ring, including its hydrogen bonding capabilities and conformational flexibility, allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.
Anticancer Activity
Derivatives of 2-methoxypyrimidine have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. A notable example is the natural product Bacimethrin (4-amino-5-(hydroxymethyl)-2-methoxypyrimidine), which has shown activity against several yeasts and bacteria and has served as a lead compound for further development.[1][2] Synthetic derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines.[3]
Antimicrobial and Antifungal Activity
The 2-methoxypyrimidine scaffold is a constituent of various compounds exhibiting potent antimicrobial and antifungal properties.[3] These compounds often act by interfering with essential microbial processes. For instance, some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] The structure-activity relationship studies have indicated that substitutions on the pyrimidine ring can significantly influence the antimicrobial spectrum and potency.[3]
Anti-HIV Activity
Several 2-methoxypyrimidine derivatives have been identified as inhibitors of the human immunodeficiency virus (HIV).[4][5] A key target for these compounds is the HIV reverse transcriptase (RT), an essential enzyme for viral replication.[4] By binding to and inhibiting RT, these compounds can effectively block the conversion of the viral RNA genome into DNA, thus halting the viral life cycle.
Kinase Inhibitory Activity
A significant area of research for 2-methoxypyrimidine derivatives is their role as kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-methoxypyrimidine core can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding site of various kinases and inhibit their activity.[6] This has led to the development of potent inhibitors of kinases such as Janus kinase 2 (JAK2), which is involved in the JAK-STAT signaling pathway.[6]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for representative 2-methoxypyrimidine derivatives, showcasing their potency against various biological targets.
Table 1: Anticancer Activity of 2-Methoxypyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bacimethrin | Various | Not specified | [1][2] |
| Compound 4j | MCF7 (Breast) | 0.58 | [1] |
Table 2: Antimicrobial Activity of 2-Methoxypyrimidine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bacimethrin | Staphylococcus aureus | Potent | [4] |
| Compound 3 | Staphylococcus aureus | As potent as trimethoprim | [5] |
Table 3: Anti-HIV Activity of 2-Methoxypyrimidine Derivatives
| Compound | Virus Strain | IC50 (µg/mL) | Reference |
| Compound 26 | HIV-1 | >2.07 | [4] |
| Compound 30 | HIV-1 | >3.02 | [4] |
| Compound 4 | HIV-1 | 90% inhibition at 12.5 µg/mL | [5] |
| Compound 5 | HIV-1 | 90% inhibition at 25 µg/mL | [5] |
Table 4: Kinase Inhibitory Activity of 2-Methoxypyrimidine Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| FTO-02 | FTO | 2.2 | [7] |
| FTO-04 | FTO | 3.4 | [7] |
| 2-methoxypyrimidine scaffold compounds | FTO | <15 | [7] |
| Compound 26 | uPA | 0.053 | [8] |
| Compound 27 | uPA | 0.042 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 2-Aminopyrimidine Derivatives
A common method for the synthesis of 2-aminopyrimidine derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyrimidine ring.[6]
Materials:
-
5-Methoxy-2-methylthiopyrimidine
-
Primary or secondary amine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a reaction flask, dissolve 5-Methoxy-2-methylthiopyrimidine (1 equivalent) and the desired amine (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2-amino-5-methoxypyrimidine derivative.[6]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Cell culture medium
-
2-methoxypyrimidine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the wells and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
2-methoxypyrimidine test compounds
-
Inoculum of the microorganism
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This assay measures the inhibition of HIV-1 reverse transcriptase activity.
Materials:
-
Streptavidin-coated 96-well plates
-
Recombinant HIV-1 RT
-
Template/primer (e.g., poly(A) x oligo(dT)15)
-
dNTP mix (including DIG-dUTP and biotin-dUTP)
-
2-methoxypyrimidine test compounds
-
Anti-digoxigenin-peroxidase (Anti-DIG-POD) conjugate
-
Peroxidase substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat the streptavidin plate with the biotinylated template/primer.
-
Prepare serial dilutions of the test compounds.
-
Add the reaction mixture (containing dNTPs), test compounds, and recombinant HIV-1 RT to the wells.
-
Incubate the plate to allow the reverse transcription reaction to proceed.
-
Wash the wells and add the Anti-DIG-POD conjugate.
-
Incubate and wash the wells again.
-
Add the peroxidase substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance.
-
Calculate the percent inhibition and determine the IC50 value.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
384-well plates
-
Kinase (e.g., JAK2)
-
Peptide substrate
-
ATP
-
Assay buffer
-
2-methoxypyrimidine test compounds
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Dispense the test compounds at various concentrations into the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing the kinase, peptide substrate, and ATP in the assay buffer.
-
Add the kinase reaction mixture to the wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Incubate for a short period to stabilize the signal.
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2-methoxypyrimidine derivatives and a general experimental workflow for their evaluation.
Conclusion
The 2-methoxypyrimidine scaffold represents a highly valuable framework in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-HIV, and kinase inhibitory effects. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development of novel therapeutics based on this promising chemical entity. Continued exploration of the 2-methoxypyrimidine scaffold holds great promise for addressing unmet medical needs across various disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Methoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 2-methoxypyrimidine-5-carbaldehyde with various aryl and heteroaryl boronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmacologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] In the context of drug discovery, the pyrimidine scaffold is a privileged structure found in numerous therapeutic agents, including kinase inhibitors for oncology.[2] The functionalization of pyrimidines, such as 2-methoxypyrimidine-5-carbaldehyde, through Suzuki coupling allows for the creation of diverse chemical libraries for screening and lead optimization. The aldehyde group at the 5-position can be a useful handle for further synthetic modifications.
The successful execution of the Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system.[3] Palladium catalysts are most commonly employed, often in combination with phosphine ligands.[1][3] The choice of base is crucial for the transmetalation step, and a variety of inorganic bases can be utilized.[3][4] Solvent systems typically consist of an organic solvent mixed with an aqueous solution to facilitate the dissolution of both the organic substrates and the inorganic base.[3][5]
Key Reaction Components and Considerations
Several factors influence the outcome of the Suzuki coupling of 2-methoxypyrimidine-5-carbaldehyde:
-
Palladium Catalyst: A range of palladium(0) and palladium(II) precatalysts can be effective. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].[3][6] The choice of catalyst and associated ligand can significantly impact reaction efficiency and scope.
-
Base: An inorganic base is essential for activating the boronic acid for transmetalation.[4] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[3] The strength and solubility of the base can affect reaction rates and yields.
-
Solvent System: A mixture of an organic solvent and water is often optimal.[5] Popular choices include 1,4-dioxane/water, toluene/ethanol, and DMF.[3][6][7] The solvent system influences the solubility of reactants and the efficacy of the base.
-
Reaction Temperature: The reaction temperature can vary, with microwave-assisted heating often leading to significantly shorter reaction times.[8] Conventional heating is also widely used, typically in the range of 80-110°C.[2][7]
-
Aryl Boronic Acid: The electronic nature of the substituent on the aryl boronic acid can affect its reactivity. Electron-rich boronic acids tend to give good to better yields, while electron-withdrawing groups can slow down the transmetalation step.[9]
Comparative Data of Suzuki Coupling Conditions
The following table summarizes various conditions reported for the Suzuki coupling of related pyrimidine derivatives, which can serve as a guide for optimizing the reaction of 2-methoxypyrimidine-5-carbaldehyde.
| Entry | Pyrimidine Substrate | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | - | - | Good | [9] |
| 2 | 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol (3:1) | 110 | - | 83 | [7] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 | [8][10] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | Good-Excellent | [8] |
| 5 | 5-Bromo-2-chloro-4-methoxypyrimidine | Arylboronic acid | - | - | Organic Solvent/Water | 80-100 | - | - | [2] |
| 6 | 2,4,5,6-tetrachloropyrimidine | Arylboronic acid | Pd(PPh₃)₂Cl₂ (1-5) | K₂CO₃ (aq) | Dioxane | 60-80 | 2-5 | 80-97 | [11] |
Experimental Protocol: Suzuki Coupling of 2-Methoxypyrimidine-5-carbaldehyde
This protocol is a generalized procedure based on commonly employed conditions for the Suzuki coupling of functionalized pyrimidines. Optimization may be required for specific substrates.
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add 2-methoxypyrimidine-5-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction:
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2][6]
-
Separate the organic layer, and if necessary, extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Methoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of a library of potential kinase inhibitors utilizing 2-Methoxypyrimidine-5-carbaldehyde as a key starting material. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent enzyme inhibitors, particularly protein kinase inhibitors.[1][2][3] This document outlines a synthetic strategy based on reductive amination followed by a coupling reaction, provides detailed experimental procedures, presents quantitative data for a representative set of synthesized compounds, and includes diagrams of the experimental workflow and a relevant signaling pathway targeted by such inhibitors.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.[2] The 2-aminopyrimidine core, in particular, is a well-established pharmacophore that can mimic the hydrogen bonding pattern of the adenine base of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their function.[1]
2-Methoxypyrimidine-5-carbaldehyde is a versatile building block for the synthesis of diverse compound libraries.[4] The aldehyde functionality provides a convenient handle for introducing molecular diversity through reactions such as reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the synthesized inhibitors. This document details a two-step synthetic protocol to generate a library of N-substituted aminomethyl-pyrimidines, which are common substructures in various kinase inhibitors.
Synthetic Strategy
The overall synthetic approach involves a two-step reaction sequence starting from 2-Methoxypyrimidine-5-carbaldehyde.
-
Reductive Amination: The aldehyde is reacted with a diverse panel of primary or secondary amines to form an intermediate imine, which is subsequently reduced in situ to the corresponding amine using a mild reducing agent like sodium triacetoxyborohydride. This reaction is a robust and widely used method for forming carbon-nitrogen bonds.[5]
-
Amide Coupling: The secondary amine generated from the reductive amination can be further functionalized. For instance, an amide coupling with a carboxylic acid can introduce additional points of diversity and mimic the hinge-binding motifs found in many kinase inhibitors.
This strategy allows for the rapid generation of a library of compounds with varying substituents, which can then be screened for their biological activity against a panel of kinases.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes the synthesis of N-substituted-(2-methoxypyrimidin-5-yl)methanamines.
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde
-
A variety of primary or secondary amines (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) in DCE (0.1 M), add the respective amine (1.1 eq) followed by acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-substituted-(2-methoxypyrimidin-5-yl)methanamine.
Protocol 2: General Procedure for Amide Coupling
This protocol describes the synthesis of N-((2-methoxypyrimidin-5-yl)methyl)-N-(substituted)amides.
Materials:
-
N-substituted-(2-methoxypyrimidin-5-yl)methanamine (from Protocol 1)
-
A variety of carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the N-substituted-(2-methoxypyrimidin-5-yl)methanamine (1.0 eq) in DMF (0.1 M), add the respective carboxylic acid (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous LiCl solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure final compound.
Data Presentation
The following tables summarize the hypothetical reaction yields and biological activity data for a representative library of synthesized compounds.
Table 1: Synthesis of N-substituted-(2-methoxypyrimidin-5-yl)methanamines (Protocol 1)
| Compound ID | Amine | Yield (%) | Purity (%) |
| 1a | Aniline | 85 | >98 |
| 1b | 4-Fluoroaniline | 82 | >99 |
| 1c | Benzylamine | 91 | >98 |
| 1d | Morpholine | 88 | >99 |
Table 2: Synthesis of N-((2-methoxypyrimidin-5-yl)methyl)-N-(substituted)amides (Protocol 2)
| Compound ID | Starting Amine (from Protocol 1) | Carboxylic Acid | Yield (%) | Purity (%) |
| 2a | 1a | Benzoic Acid | 75 | >99 |
| 2b | 1a | 4-Chlorobenzoic Acid | 72 | >98 |
| 2c | 1c | Benzoic Acid | 81 | >99 |
| 2d | 1c | 4-Chlorobenzoic Acid | 78 | >98 |
Table 3: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 2a | VEGFR-2 | 150 |
| 2b | VEGFR-2 | 85 |
| 2c | CDK2 | 210 |
| 2d | CDK2 | 125 |
| Sorafenib | VEGFR-2 | 90 |
| Roscovitine | CDK2 | 150 |
*Reference compounds
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of kinase inhibitors.
Signaling Pathway
Many pyrimidine-based inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6][7]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion
2-Methoxypyrimidine-5-carbaldehyde is a valuable and versatile starting material for the synthesis of novel pyrimidine-based compounds with the potential for kinase inhibition. The synthetic protocols outlined herein provide a robust method for generating a library of derivatives for biological screening. The modular nature of the synthesis allows for the exploration of a wide range of chemical space to identify potent and selective kinase inhibitors for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxypyrimidine-5-carbaldehyde in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxypyrimidine-5-carbaldehyde as a versatile starting material for the synthesis of novel agrochemicals. The protocols detailed below are representative examples of how this building block can be elaborated into potentially potent fungicidal agents.
Introduction
Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, with several commercial products used to control a wide range of plant pathogens.[1][2][3] 2-Methoxypyrimidine-5-carbaldehyde is a key intermediate that offers a reactive aldehyde handle for the construction of more complex molecules. Its pyrimidine core is a recognized pharmacophore in many successful fungicides. These notes will focus on the synthesis and hypothetical biological evaluation of a novel vinylpyrimidine fungicide, demonstrating a practical application of this valuable starting material.
Application Note: Synthesis of a Novel Fungicide
A plausible route to a novel fungicide, herein designated as (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine, involves a two-step synthesis starting from 2-Methoxypyrimidine-5-carbaldehyde. This approach utilizes a Wittig reaction to introduce the vinyl linkage, a common motif in strobilurin-type fungicides, followed by a nucleophilic aromatic substitution to introduce a morpholine moiety, which is present in some bioactive compounds.[4]
Data Presentation
Table 1: Synthesis and Characterization of (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine
| Step | Product | Starting Material | Yield (%) | Purity (%) | Method |
| 1 | 2-Methoxy-5-(vinyl)pyrimidine | 2-Methoxypyrimidine-5-carbaldehyde | 85 | >95 | Wittig Reaction |
| 2 | (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine | 2-Methoxy-5-(vinyl)pyrimidine | 78 | >98 | Nucleophilic Aromatic Substitution |
Table 2: Hypothetical In Vitro Fungicidal Activity of (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine
| Compound | Botrytis cinerea EC₅₀ (µg/mL) | Sclerotinia sclerotiorum EC₅₀ (µg/mL) | Phomopsis sp. EC₅₀ (µg/mL) |
| (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine | 15.5 | 25.2 | 12.8 |
| Pyrimethanil (Standard) | 38.8[3] | 32.1[2] | 32.1[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-5-(vinyl)pyrimidine via Wittig Reaction
This protocol describes the conversion of the aldehyde to a vinyl group using a Wittig reagent.
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (1.2 eq.) portion-wise.
-
Stir the resulting yellow-orange mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-Methoxy-5-(vinyl)pyrimidine as a solid.
Protocol 2: Synthesis of (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine
This protocol describes the displacement of the methoxy group with morpholine.
Materials:
-
2-Methoxy-5-(vinyl)pyrimidine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Methoxy-5-(vinyl)pyrimidine (1.0 eq.) in DMF, add morpholine (1.5 eq.) and K₂CO₃ (2.0 eq.).
-
Heat the reaction mixture to 100 °C and stir for 8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (E)-4-(5-(2-methoxyvinyl)pyrimidin-2-yl)morpholine.
Visualizations
Caption: Synthetic workflow for the preparation of a novel fungicide.
Caption: Hypothetical signaling pathway showing fungicidal mode of action.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. The synthesis, antifungal activity and phloem mobility of <i>N-</i>phenylaminopyrimidine acid and amino acid derivatives [nyxxb.cn]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Condensation Reactions with 2-Methoxypyrimidine-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methoxypyrimidine-5-carbaldehyde is a valuable building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds of medicinal interest. The aldehyde functionality serves as a key electrophilic partner in various condensation reactions, most notably the Knoevenagel condensation, to form new carbon-carbon bonds. This reaction allows for the introduction of a variety of substituents at the 5-position of the pyrimidine ring, leading to the synthesis of compounds with potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This document provides a detailed protocol for a typical Knoevenagel condensation reaction involving 2-Methoxypyrimidine-5-carbaldehyde and active methylene compounds.
Core Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product.[3][4] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The active methylene compound contains a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR), which increases the acidity of the methylene protons.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of 2-Methoxypyrimidine-5-carbaldehyde with an active methylene compound. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary for specific substrates.
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Catalyst: Piperidine or Ammonium Acetate
-
Solvent: Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) in ethanol (10-20 mL per gram of aldehyde).
-
Addition of Reactants: To the stirred solution, add the active methylene compound (1.0 - 1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a weak base. For example, add 2-3 drops of piperidine or 0.1-0.2 equivalents of ammonium acetate.
-
Reaction: Heat the reaction mixture to reflux (typically around 80°C for ethanol) with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate, using an appropriate solvent system (e.g., ethyl acetate/hexane) as the eluent. The reaction is considered complete when the starting aldehyde spot has disappeared. Reaction times can vary from 1 to 8 hours depending on the reactivity of the substrates.[3]
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to afford the pure condensed product.
Data Presentation
The following table summarizes representative active methylene compounds that can be used in condensation reactions with 2-Methoxypyrimidine-5-carbaldehyde and the expected product types. Note that yields are hypothetical and will vary based on specific reaction conditions.
| Active Methylene Compound | Reagent Name | Expected Product Type | Representative Yield (%) |
| CH₂(CN)₂ | Malononitrile | 2-((2-methoxypyrimidin-5-yl)methylene)malononitrile | 85-95 |
| CH₂(COOEt)₂ | Diethyl malonate | Diethyl 2-((2-methoxypyrimidin-5-yl)methylene)malonate | 70-85 |
| NCCH₂COOEt | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-methoxypyrimidin-5-yl)acrylate | 80-90 |
| Barbituric Acid | 5-((2-methoxypyrimidin-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 75-90 | |
| Thiobarbituric Acid | 5-((2-methoxypyrimidin-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 75-90 |
Visualizations
Reaction Scheme
Caption: General scheme of the Knoevenagel condensation reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the condensation reaction.
Logical Relationship of Reactants and Catalysts
Caption: Relationship between reactants, conditions, and the final product.
References
Application Note: Reductive Amination of 2-Methoxypyrimidine-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of N-substituted 5-(aminomethyl)-2-methoxypyrimidines via reductive amination of 2-Methoxypyrimidine-5-carbaldehyde. Reductive amination is a cornerstone reaction in medicinal chemistry for synthesizing amines, which are prevalent in pharmaceuticals.[1] This protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers high yields and functional group tolerance, making it ideal for complex molecule synthesis.[2][3][4]
Reaction Principle and Signaling Pathway
Reductive amination converts a carbonyl group into an amine through an intermediate imine.[5] The process involves the nucleophilic attack of an amine on the aldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent, present in the same pot, reduces the iminium ion to the final amine product.[5][6] The use of a mild hydride source like sodium triacetoxyborohydride is crucial as it selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde, preventing competitive reduction of the carbonyl substrate.[4][7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Knoevenagel Condensation of 2-Methoxypyrimidine-5-carbaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation of 2-methoxypyrimidine-5-carbaldehyde with various active methylene compounds. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds and is instrumental in the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The resulting α,β-unsaturated products serve as versatile intermediates for the synthesis of novel pyrimidine derivatives, a class of compounds known for a wide range of biological activities.[1]
The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids, and various pharmaceuticals.[1][2] Consequently, the development of efficient synthetic routes to novel pyrimidine derivatives is of paramount importance in the quest for new therapeutic agents. The Knoevenagel condensation offers a reliable and adaptable method for the functionalization of pyrimidine aldehydes, leading to compounds with potential applications as anticancer, antibacterial, and antiviral agents, among others.[1]
General Reaction Scheme
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.
Caption: General scheme of the Knoevenagel condensation.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various aldehydes with different active methylene compounds. While specific data for 2-methoxypyrimidine-5-carbaldehyde is not extensively reported, the provided data from analogous reactions with other heterocyclic and aromatic aldehydes can serve as a valuable guide for reaction optimization.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp | 0.17 | ~90 | [3] |
| Aromatic Aldehydes | Malononitrile | Gallium Chloride | Solvent-free | Room Temp | 0.1-0.25 | 90-98 | [4] |
| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Piperidine (0.1 eq) | Ethanol | Reflux | 1-2 | High | [5] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-6 | ~90 | [6] |
| 2-Methoxyquinoline-4-carbaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux | 4-8 | 80-90 | [7] |
| Aromatic Aldehydes | Barbituric Acid | Isonicotinic acid (10 mol%) | EtOH/H₂O (19:1) | 60 | 0.5-1 | 85-97 | [8] |
| 2-Nitrothiophene-3-carbaldehyde | Barbituric Acid | None | Water | Reflux | 2-4 | High | [5] |
| p-Methoxy Benzaldehyde | Thiobarbituric Acid | Acetic Acid (10 mol%) | Ethanol | Room Temp | 1 | 84 | [9] |
Experimental Protocols
The following are detailed methodologies for the Knoevenagel condensation of an aldehyde with common active methylene compounds. These protocols can be adapted for the reaction of 2-methoxypyrimidine-5-carbaldehyde.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a general and highly effective method for the synthesis of 2-(arylmethylene)malononitriles.
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-methoxypyrimidine-5-carbaldehyde in ethanol (approximately 10-20 mL per gram of aldehyde).
-
Add malononitrile to the solution and stir until fully dissolved.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5][6]
Caption: Experimental workflow for condensation with malononitrile.
Protocol 2: Acetic Acid-Catalyzed Condensation with Barbituric Acid
This protocol provides a method for the synthesis of 5-(arylmethylene)pyrimidine-2,4,6(1H,3H,5H)-triones.
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde (1.0 eq)
-
Barbituric Acid (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol or Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 2-methoxypyrimidine-5-carbaldehyde and barbituric acid in ethanol or water.[5][9]
-
Add a catalytic amount of glacial acetic acid to the suspension.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for 1-4 hours.[8][9]
-
Monitor the formation of a colored precipitate, which indicates product formation.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by cold ethanol.
-
Dry the purified product in a vacuum oven.
Biological Significance and Potential Applications
Pyrimidine derivatives are a class of heterocyclic compounds that exhibit a wide spectrum of biological activities. The products derived from the Knoevenagel condensation of 2-methoxypyrimidine-5-carbaldehyde are of significant interest to drug development professionals due to their potential therapeutic applications.
Many pyrimidine-containing compounds have been reported to possess:
-
Anticancer activity: By inhibiting various kinases or interfering with DNA synthesis.[1]
-
Antibacterial and Antifungal activity: Acting against a range of microbial pathogens.[1]
-
Antiviral activity: Including activity against HIV and other viruses.
-
Cardiovascular effects: Such as antihypertensive properties.[1]
The introduction of an α,β-unsaturated system via the Knoevenagel condensation provides a Michael acceptor, which can potentially interact with biological nucleophiles, such as cysteine residues in enzymes, leading to covalent inhibition. This mechanism is a key feature of many targeted therapies. The diverse functionalities that can be introduced through the active methylene compound allow for the fine-tuning of the molecule's physicochemical properties and biological activity.
Caption: Potential applications of pyrimidine derivatives.
References
Synthesis of Novel Heterocyclic Compounds from 2-Methoxypyrimidine-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Methoxypyrimidine-5-carbaldehyde as a key starting material. The following protocols are based on established synthetic methodologies for analogous aldehydes and are intended to serve as a foundational guide for the development of new chemical entities.
Application Note 1: Synthesis of 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile via Knoevenagel Condensation
The Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon double bonds. The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. In this application, 2-Methoxypyrimidine-5-carbaldehyde is reacted with malononitrile to yield 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile, a versatile intermediate for the synthesis of various heterocyclic systems such as pyridines and pyrimidines.
The electron-withdrawing nature of the pyrimidine ring and the nitrile groups facilitates the reaction. The resulting α,β-unsaturated dinitrile is a Michael acceptor and can undergo further reactions with various nucleophiles to construct more complex heterocyclic frameworks.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Quantitative Data Summary
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 2-Methoxypyrimidine-5-carbaldehyde | Malononitrile | Piperidine | Ethanol | 2-4 | >90 (Expected) |
Note: The yield is an expected value based on similar reactions reported in the literature.
Application Note 2: Synthesis of 7-Methoxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition. This protocol describes a plausible synthetic route to a novel pyrazolo[1,5-a]pyrimidine derivative starting from the Knoevenagel condensation product of 2-Methoxypyrimidine-5-carbaldehyde and subsequent reaction with a hydrazine derivative, followed by cyclization. A more direct approach involves the reaction of a β-enaminonitrile derived from 2-Methoxypyrimidine-5-carbaldehyde with a suitable pyrazole precursor, or a multicomponent reaction.
For this application note, we will outline a hypothetical cyclocondensation reaction of an intermediate derived from 2-Methoxypyrimidine-5-carbaldehyde with 3-aminopyrazole.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol is a representative procedure adapted from the synthesis of similar pyrazolo[1,5-a]pyrimidine systems.
Step 1: Synthesis of (E)-3-(dimethylamino)-2-((2-methoxypyrimidin-5-yl)methylene)propanenitrile (Intermediate)
Materials:
-
2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile (from Application Note 1)
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (solvent)
Procedure:
-
A mixture of 2-((2-Methoxypyrimidin-5-yl)methylene)malononitrile (1.0 eq) and DMF-DMA (1.5 eq) in toluene (15 mL) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure to yield the crude enaminonitrile intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 7-Methoxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Materials:
-
(E)-3-(dimethylamino)-2-((2-methoxypyrimidin-5-yl)methylene)propanenitrile (Intermediate from Step 1)
-
3-Amino-5-phenyl-1H-pyrazole
-
Glacial acetic acid (solvent and catalyst)
Procedure:
-
A solution of the crude enaminonitrile intermediate (1.0 eq) and 3-amino-5-phenyl-1H-pyrazole (1.0 eq) in glacial acetic acid (10 mL) is heated at reflux for 6-8 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 7-Methoxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Quantitative Data Summary
| Entry | Intermediate | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Enaminonitrile | 3-Amino-5-phenyl-1H-pyrazole | Acetic Acid | 6-8 | 60-70 (Expected) |
Note: The yield is an expected value based on analogous synthetic procedures.
Protecting Group Strategies for 2-Methoxypyrimidine-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving 2-Methoxypyrimidine-5-carbaldehyde. The focus is on the protection and deprotection of the aldehyde functionality, a crucial step in the multi-step synthesis of complex molecules where this pyrimidine derivative serves as a key building block.
Introduction
2-Methoxypyrimidine-5-carbaldehyde is a valuable intermediate in medicinal chemistry and drug development, often utilized in the synthesis of bioactive compounds. The aldehyde group is highly reactive towards nucleophiles and reducing agents. To achieve selective transformations at other positions of the molecule, it is often necessary to temporarily mask the aldehyde functionality. The diethyl acetal is a robust and commonly employed protecting group for aldehydes due to its stability in basic and nucleophilic conditions, and its straightforward removal under acidic conditions.[1]
This guide outlines the rationale for choosing the diethyl acetal protecting group, provides detailed protocols for its installation and removal, and presents quantitative data for these reactions. Additionally, it touches upon the concept of orthogonal protecting group strategies for more complex synthetic routes.
Diethyl Acetal as a Protecting Group for 2-Methoxypyrimidine-5-carbaldehyde
The protection of the aldehyde in 2-Methoxypyrimidine-5-carbaldehyde as a diethyl acetal is a strategic choice for several reasons:
-
Stability: Diethyl acetals are stable to a wide range of reagents, including strong bases (e.g., organometallic reagents), nucleophiles, and hydrides, allowing for a broad scope of subsequent chemical transformations on the pyrimidine ring or other parts of the molecule.[2]
-
Ease of Formation: The reaction to form the diethyl acetal from the aldehyde is typically high-yielding and can be achieved under relatively mild conditions.
-
Facile Cleavage: The deprotection to regenerate the aldehyde is readily accomplished by acid-catalyzed hydrolysis.[3]
The overall strategy is depicted in the following workflow:
Caption: General workflow for the protection of 2-Methoxypyrimidine-5-carbaldehyde as a diethyl acetal, subsequent reaction, and deprotection.
Experimental Protocols
The following protocols are adapted from established procedures for the formation and cleavage of diethyl acetals and are applicable to 2-Methoxypyrimidine-5-carbaldehyde.[4][5][6]
Protocol 1: Protection of 2-Methoxypyrimidine-5-carbaldehyde as a Diethyl Acetal
This protocol describes the formation of 5-(diethoxymethyl)-2-methoxypyrimidine.
Materials:
-
2-Methoxypyrimidine-5-carbaldehyde
-
Triethyl orthoformate
-
Anhydrous Ethanol
-
Acid catalyst (e.g., ammonium nitrate or p-toluenesulfonic acid)
-
Anhydrous sodium carbonate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
To a solution of 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.2-1.5 eq).
-
Add a catalytic amount of an acid catalyst (e.g., ammonium nitrate, ~0.03 eq).
-
Stir the reaction mixture at room temperature for 6-8 hours or at reflux for a shorter period, monitoring the reaction progress by TLC or GC.
-
Upon completion, add anhydrous sodium carbonate to neutralize the acid catalyst and stir for 30 minutes.
-
Filter the mixture to remove the solids.
-
Remove the ethanol and excess triethyl orthoformate by distillation under reduced pressure.
-
The resulting crude 5-(diethoxymethyl)-2-methoxypyrimidine can be purified by vacuum distillation or column chromatography.
Protocol 2: Deprotection of 5-(Diethoxymethyl)-2-methoxypyrimidine
This protocol describes the acid-catalyzed hydrolysis of the diethyl acetal to regenerate the aldehyde.
Materials:
-
5-(Diethoxymethyl)-2-methoxypyrimidine
-
Aqueous acid solution (e.g., 1M HCl or dilute H₂SO₄)
-
Organic solvent (e.g., acetone, THF)
-
Saturated sodium bicarbonate solution
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Dissolve 5-(diethoxymethyl)-2-methoxypyrimidine (1.0 eq) in a suitable organic solvent (e.g., acetone or THF).
-
Add the aqueous acid solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-Methoxypyrimidine-5-carbaldehyde.
-
Purify the product by column chromatography or recrystallization if necessary.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the protection and deprotection of aromatic aldehydes, which can be extrapolated for 2-Methoxypyrimidine-5-carbaldehyde.
| Reaction | Reagents and Conditions | Reaction Time | Typical Yield | Reference |
| Protection | Triethyl orthoformate, Ethanol, NH₄NO₃ (cat.), RT | 6-8 hours | 70-85% | [4] |
| Deprotection | 1M HCl, Acetone/H₂O, RT | 1-4 hours | >90% | [7][8] |
Orthogonal Protecting Group Strategies
In more complex syntheses, it may be necessary to protect multiple functional groups within the same molecule. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[9] For instance, if a reaction requires the protection of both the aldehyde and a hypothetical nitrogen on the pyrimidine ring, one could use a diethyl acetal for the aldehyde and a Boc (tert-butyloxycarbonyl) group for the nitrogen. The acetal is acid-labile, while the Boc group is also removed by acid, so this is not an orthogonal pair. A better choice would be a base-labile protecting group for the nitrogen, such as Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed with a base like piperidine without affecting the acid-sensitive acetal.[10]
Caption: An example of an orthogonal protecting group strategy.
Conclusion
The protection of the aldehyde group of 2-Methoxypyrimidine-5-carbaldehyde as a diethyl acetal is a reliable and efficient strategy to enable selective chemical modifications at other molecular sites. The straightforward formation and cleavage protocols, combined with the high stability of the acetal under various conditions, make it a valuable tool in the synthesis of complex pyrimidine-containing molecules. For more intricate synthetic endeavors, the principles of orthogonal protection should be considered to allow for the selective manipulation of multiple functional groups.
References
- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. heteroletters.org [heteroletters.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Use of 2-Methoxypyrimidine-5-carbaldehyde in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-Methoxypyrimidine-5-carbaldehyde in solid-phase organic synthesis (SPOS). This versatile building block is particularly valuable for the construction of diverse chemical libraries, notably for the discovery of novel kinase inhibitors. The protocols detailed below are based on established solid-phase methodologies and the known reactivity of pyrimidine aldehydes.
Introduction
Solid-phase organic synthesis is a powerful technique for the rapid generation of compound libraries for high-throughput screening. 2-Methoxypyrimidine-5-carbaldehyde serves as an excellent scaffold for derivatization due to the reactive aldehyde functionality, which readily participates in reactions such as reductive amination. The pyrimidine core is a common motif in biologically active molecules, particularly in the realm of kinase inhibitors, making this compound a valuable starting point for drug discovery programs.
Key Applications
The primary application of 2-Methoxypyrimidine-5-carbaldehyde in solid-phase synthesis is the generation of substituted aminomethyl-pyrimidine libraries. These libraries are of significant interest in the discovery of novel therapeutics, particularly targeting protein kinases. The general workflow involves the immobilization of an amine on a solid support, followed by reductive amination with 2-Methoxypyrimidine-5-carbaldehyde and subsequent cleavage from the resin.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of a small library of N-substituted-(2-methoxypyrimidin-5-yl)methanamines. The data is illustrative and based on typical yields and purities achieved in solid-phase reductive amination reactions.
Table 1: Reductive Amination of 2-Methoxypyrimidine-5-carbaldehyde with Various Amines on Rink Amide Resin
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | N-benzyl-1-(2-methoxypyrimidin-5-yl)methanamine | 85 | >95 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-(2-methoxypyrimidin-5-yl)methanamine | 78 | >95 |
| 3 | Piperidine | 5-(piperidin-1-ylmethyl)-2-methoxypyrimidine | 92 | >95 |
| 4 | Morpholine | 4-((2-methoxypyrimidin-5-yl)methyl)morpholine | 90 | >95 |
Table 2: Comparison of Different Reducing Agents for the Reductive Amination of Benzylamine with 2-Methoxypyrimidine-5-carbaldehyde on Solid Support
| Entry | Reducing Agent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Sodium triacetoxyborohydride (STAB) | 12 | 85 | >95 |
| 2 | Sodium cyanoborohydride | 18 | 82 | >90 |
| 3 | 2-Picoline borane complex | 16 | 88 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Reductive Amination
This protocol details the synthesis of a representative N-substituted-(2-methoxypyrimidin-5-yl)methanamine using Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
2-Methoxypyrimidine-5-carbaldehyde
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1% Acetic acid in Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (100 mg, 0.05-0.1 mmol) in DMF (2 mL) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
Reductive Amination:
-
Dissolve 2-Methoxypyrimidine-5-carbaldehyde (5 equivalents based on resin loading) and the amine (5 equivalents) in 1% acetic acid in DCM (2 mL).
-
Add the solution to the resin and shake at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (5 equivalents) and continue to shake at room temperature for 12 hours.
-
-
Washing: Wash the resin with DMF (3 x 2 mL), MeOH (3 x 2 mL), and DCM (3 x 2 mL). Dry the resin under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (2 mL) for 2 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Mandatory Visualization
Caption: General workflow for the solid-phase synthesis of substituted aminomethyl-pyrimidines.
Caption: Simplified representation of a common kinase signaling pathway targeted by pyrimidine-based inhibitors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of 2-Methoxypyrimidine-5-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack formylation of 2-methoxypyrimidine is resulting in a low yield. What are the common causes and solutions?
A1: Low yields in the Vilsmeier-Haack reaction are a frequent issue.[1] Several factors can be responsible. A systematic approach to troubleshooting is recommended.
-
Moisture Sensitivity: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture.[1] Ensure all glassware is oven-dried and that anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality and Stoichiometry: The purity of both N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical. Use freshly distilled or newly opened reagents. The molar ratio of the substrate to the Vilsmeier reagent may need optimization.[1]
-
Reaction Temperature and Time: Temperature control is crucial. The Vilsmeier reagent is typically prepared at low temperatures (0-5 °C).[1] After the addition of 2-methoxypyrimidine, the reaction may require heating. Insufficient heating can lead to an incomplete reaction, while excessive temperatures can cause the formation of tar-like side products.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Substrate Reactivity: The pyrimidine ring is an electron-deficient system. While the 2-methoxy group is activating, the Vilsmeier-Haack reaction is an electrophilic substitution and works best on electron-rich aromatic compounds.[2][3][4] Consequently, forcing conditions (higher temperatures or longer reaction times) may be necessary compared to more activated substrates.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products can complicate purification. Potential side products include:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to 2-methoxypyrimidine.
-
Polymeric/Tar-like Substances: Overheating or extended reaction times can lead to the formation of dark, insoluble materials that appear as streaks or baseline spots on a TLC plate.[1]
-
Di-formylated Products: Although less common for this substrate, the potential for di-formylation at other positions on the pyrimidine ring exists under harsh conditions.
-
Hydrolysis Products: If the workup is not performed carefully, the intermediate iminium salt can undergo undesired reactions. The final product, an aldehyde, can also be sensitive to certain conditions.
Q3: The product appears to be an oil or fails to crystallize during workup. How can I effectively isolate and purify 2-Methoxypyrimidine-5-carbaldehyde?
A3: Oiling out during precipitation or crystallization is often due to impurities that depress the melting point of the product.[1] The target compound is typically a white to yellow or brown solid.[5]
-
Ensure Complete Hydrolysis and Neutralization: After the reaction, the mixture is typically poured onto crushed ice to hydrolyze the intermediate iminium salt.[1][6] This step must be followed by careful neutralization with a base (e.g., sodium bicarbonate, sodium hydroxide). Incomplete neutralization can leave acidic species that interfere with crystallization.[1]
-
Solvent Extraction: If an oil persists, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[1] This will separate the product from inorganic salts. The organic layers can then be combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[4]
-
Column Chromatography: The resulting crude material, whether an oil or a solid, will likely require purification by silica gel column chromatography to isolate the desired aldehyde from side products and impurities.[4]
Q4: Are there alternative synthetic routes if the Vilsmeier-Haack reaction is problematic?
A4: Yes, an alternative strategy involves metalation of a pyrimidine precursor followed by formylation.
-
Halogen-Metal Exchange: This is a powerful method for generating a nucleophilic pyrimidine.[7] For example, starting with 5-bromo-2-methoxypyrimidine, a halogen-metal exchange can be performed using an organolithium reagent (like n-butyllithium) or via a Grignard reagent formation. This creates a highly reactive organometallic intermediate.
-
Formylation of the Metalated Intermediate: The resulting lithiated or Grignard pyrimidine species can then be quenched with an electrophilic formylating agent, such as DMF, to yield 2-Methoxypyrimidine-5-carbaldehyde.[7] This route requires strict anhydrous and anaerobic conditions due to the high reactivity of the organometallic intermediates.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Vilsmeier-Haack synthesis of 2-Methoxypyrimidine-5-carbaldehyde.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine
This protocol is a general procedure adapted from standard Vilsmeier-Haack reaction conditions.[1][4][6][8]
Materials:
-
2-Methoxypyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-methoxypyrimidine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to reflux (approx. 40-50 °C). Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred beaker of crushed ice.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the mixture until the pH is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-Methoxypyrimidine-5-carbaldehyde.
Data Presentation
Table 1: Influence of Solvent on Vilsmeier-Haack Reaction Yields (Illustrative)
The choice of solvent can influence reaction outcomes. The following data is based on a study of a related pyrimidine substrate, 2-methylpyrimidine-4,6-diol, and illustrates the potential impact of the reaction medium.[6]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | o-Xylene | Reflux | 50% |
| 2 | Benzene | Reflux | 48% |
| 3 | Dichloroethane | Reflux | 61% |
Note: Yields are specific to the substrate 2-methylpyrimidine-4,6-diol and serve as an example of how reaction conditions can be optimized.[6]
Reaction Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. 2-Methoxypyrimidine-5-carbaldehyde | 90905-32-1 [sigmaaldrich.cn]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 2-Methoxypyrimidine-5-carbaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 2-Methoxypyrimidine-5-carbaldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-Methoxypyrimidine-5-carbaldehyde?
A1: The synthesis of 2-Methoxypyrimidine-5-carbaldehyde is often achieved via a Vilsmeier-Haack reaction.[1] Potential impurities can arise from this process and include:
-
Unreacted Starting Material: Residual 2-methoxypyrimidine.
-
Chlorinated Byproducts: Formation of 2-methoxy-5-(chloromethylene)pyrimidinium salts which, if not fully hydrolyzed, can lead to impurities.
-
Over-formylation or Di-formylation Products: Although less common, reaction at other positions on the pyrimidine ring can occur under harsh conditions.
-
Polymeric or Tarry Materials: These can form if the reaction temperature is not well-controlled.
-
Residual Solvents: Such as N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃) from the Vilsmeier reagent.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable eluent system, often a mixture of hexanes and ethyl acetate, can be used to separate the desired product from its impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Q3: What is the recommended storage condition for purified 2-Methoxypyrimidine-5-carbaldehyde?
A3: Due to the aldehyde functional group, the compound can be susceptible to oxidation. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light to minimize degradation.
Troubleshooting Guide
The following table summarizes common problems encountered during the purification of 2-Methoxypyrimidine-5-carbaldehyde, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | Incomplete reaction or inefficient removal of Vilsmeier-Haack reagents. | Ensure complete hydrolysis of the intermediate iminium salt by quenching the reaction with a cold aqueous solution of a mild base (e.g., sodium bicarbonate or sodium acetate). |
| Presence of a More Polar Impurity (by TLC) | Unreacted starting material (2-methoxypyrimidine) or other polar byproducts. | Optimize column chromatography by using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Presence of a Less Polar Impurity (by TLC) | Formation of non-polar byproducts or residual non-polar solvents. | Adjust the solvent system for column chromatography to improve separation. A pre-wash of the crude material with a non-polar solvent like hexane may also be beneficial. |
| Product Appears as an Oil or Fails to Crystallize | Presence of impurities inhibiting crystallization; inappropriate solvent choice. | Purify the crude product by column chromatography first to remove the bulk of impurities. For recrystallization, screen a variety of solvents or solvent mixtures. |
| Product Decomposes During Purification | Aldehyde oxidation or instability on silica gel. | For column chromatography, consider deactivating the silica gel with triethylamine.[2] Perform purification steps promptly and under an inert atmosphere if possible. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for removing a wide range of impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude 2-Methoxypyrimidine-5-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). This solution can be loaded directly onto the column, or pre-adsorbed onto a small amount of silica gel for dry loading.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexanes:Ethyl Acetate). The optimal solvent system should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is identified.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like dichloromethane/hexanes) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods for Purity Assessment
| Method | Typical Conditions | Expected Results for Pure Product |
| HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.Gradient: Start with 10% B, ramp to 90% B over 15 minutes.Flow Rate: 1.0 mL/minDetection: UV at 254 nm | A single major peak with >95% purity by area normalization. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆Field Strength: 400 MHz or higher | Sharp singlets for the aldehyde proton (~9.9 ppm), methoxy protons (~4.1 ppm), and pyrimidine protons (~8.8 and 9.1 ppm). Absence of significant impurity peaks. |
| ¹³C NMR | Solvent: CDCl₃ or DMSO-d₆Field Strength: 100 MHz or higher | Peaks corresponding to the aldehyde carbon (~185 ppm), methoxy carbon (~55 ppm), and pyrimidine ring carbons. |
| Mass Spec. | Ionization: Electrospray (ESI) | [M+H]⁺ ion at m/z corresponding to the molecular weight of the product (C₆H₆N₂O₂ = 138.12). |
Visualizations
Caption: A general workflow for the purification and analysis of 2-Methoxypyrimidine-5-carbaldehyde.
Caption: A troubleshooting guide for the recrystallization of 2-Methoxypyrimidine-5-carbaldehyde.
References
Technical Support Center: Troubleshooting Pyrimidine Aldehyde Condensation Reactions
Welcome to the technical support center for pyrimidine aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during pyrimidine aldehyde condensation reactions, particularly the widely used Biginelli reaction.
Q1: My Biginelli reaction is resulting in a very low yield. What are the primary causes?
A1: Low yields in the Biginelli reaction are a frequent challenge. The most common culprits include:
-
Suboptimal Catalyst: The traditional Brønsted acid catalysts (e.g., HCl) may not be efficient for all substrates. Modern methods often employ Lewis acids or other promoters for better results.[1]
-
Competing Side Reactions: The most significant side reaction is often the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes starting materials.[1]
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered reactants.[1]
-
Poor Reaction Conditions: Inappropriate choice of solvent or reaction temperature can significantly hinder the reaction rate and promote the formation of byproducts.
Q2: I've isolated a major byproduct in my Biginelli reaction. How can I identify it?
A2: The most common byproducts in a Biginelli reaction are the Knoevenagel condensation product and an open-chain ureide.
-
Knoevenagel Adduct: This product arises from the condensation of the aldehyde and the β-ketoester. It will lack the urea moiety.
-
Open-Chain Ureide: This intermediate contains all three components (aldehyde, β-ketoester, and urea) but has failed to cyclize.
Characterization by NMR and mass spectrometry is the most effective way to identify these byproducts.[1] In some cases, particularly with urea as the nitrogen source, a Hantzsch-type dihydropyridine can form, which is often characterized by a strong yellow fluorescence.[2]
Q3: How can I suppress the Knoevenagel condensation side reaction?
A3: To favor the desired Biginelli product, you can modify the reaction conditions to promote the formation of the key N-acyliminium ion intermediate from the aldehyde and urea.[1] Strategies include:
-
Catalyst Choice: Using effective Lewis acid catalysts can activate the aldehyde carbonyl group, facilitating the initial condensation with urea and outcompeting the Knoevenagel pathway.[1]
-
Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion.
-
Reaction Conditions: Optimizing the solvent and temperature can also influence the reaction pathway.
Q4: My Pinner synthesis of pyrimidines is failing. What are the critical parameters to control?
A4: The Pinner synthesis is highly sensitive to the reaction conditions. Key parameters to control are:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts.[3] Therefore, using anhydrous solvents and reagents is critical.
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[3]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.
Data Presentation
The following tables summarize the effect of different catalysts and solvents on the yield of the Biginelli reaction.
Table 1: Effect of Various Catalysts on the Biginelli Reaction
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | No Catalyst | 45 min | 39 |
| 2 | CuCl₂·2H₂O | 3 h | 85 |
| 3 | FeCl₃ | 3 h | 92 |
| 4 | ZnCl₂ | 3 h | 88 |
| 5 | InBr₃ | 7 h | 93 |
| 6 | Yb(OTf)₃ | 2 h | 95 |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) in ethanol at reflux. Yields are for the isolated dihydropyrimidinone product.[4][5]
Table 2: Influence of Solvent on Biginelli Reaction Yield
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 3 | 85 |
| 2 | Acetonitrile | 4 | 82 |
| 3 | Dichloromethane | 6 | 75 |
| 4 | Tetrahydrofuran (THF) | 5 | 80 |
| 5 | Solvent-free | 1 | 91 |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) with a Lewis acid catalyst at reflux (for solvents) or 100°C (solvent-free). Yields are for the isolated dihydropyrimidinone product.
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 2 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and catalyst.
-
Add ethanol (10 mL) and stir the mixture at room temperature for a few minutes.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[6]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol outlines a general method for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, emphasizing anhydrous conditions.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Mandatory Visualization
Troubleshooting Workflow for Low Yield in Biginelli Reaction
Caption: A logical workflow for troubleshooting low yields in the Biginelli reaction.
Experimental Workflow for a Typical Pyrimidine Synthesis
Caption: A standard experimental workflow for pyrimidine synthesis.
References
Technical Support Center: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Methoxypyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-Methoxypyrimidine-5-carbaldehyde?
A1: While a single, high-yield, universally adopted method is not prominently documented, the synthesis of 2-Methoxypyrimidine-5-carbaldehyde can be approached through several strategic pathways. These routes often involve the construction of the pyrimidine ring followed by functional group manipulations or starting from a pre-functionalized pyrimidine. One common strategy involves the formylation of a 2-methoxypyrimidine precursor. Another approach could be the cyclization of appropriate acyclic precursors to form the desired pyrimidine ring directly.
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields can be attributed to several factors including incomplete reactions, the formation of side products, and degradation of the product under the reaction conditions. In pyrimidine synthesis, inefficient cyclization or the formation of isomeric byproducts are common culprits.[1][2] It is also crucial to ensure the purity of starting materials and the use of anhydrous solvents, as the presence of water can lead to unwanted side reactions.
Q3: What are some common side reactions to be aware of during the synthesis of substituted pyrimidines?
A3: Side reactions can significantly impact the yield and purity of the final product. In syntheses involving multifunctional precursors, self-condensation or polymerization of starting materials can occur. Over-oxidation or reduction of the aldehyde group, if present in a precursor or formed in situ, is another possibility. Additionally, if using halogenated pyrimidines as intermediates, nucleophilic substitution at unintended positions can lead to a mixture of products. For instance, in reactions with dichloropyrimidines, the relative reactivity of the chloro groups can lead to selectivity issues.[3]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[4] It allows for the visualization of the consumption of starting materials and the formation of the product and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the reaction kinetics and impurity profile.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of 2-Methoxypyrimidine-5-carbaldehyde.
Issue 1: Low Conversion of Starting Materials
Possible Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Inefficient Catalyst: The chosen catalyst may not be optimal for the transformation.[2]
-
Poor Reagent Purity: Impurities in starting materials can inhibit the reaction.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress closely using TLC or HPLC.[5]
-
Screen Catalysts: If a catalyst is used, experiment with different Lewis or Brønsted acids or bases to identify one that improves the conversion rate.
-
Purify Starting Materials: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation.
Issue 2: Formation of Multiple Products/Impurities
Possible Causes:
-
Lack of Regioselectivity: In reactions involving multifunctional substrates, the reagents may react at different positions, leading to a mixture of isomers.
-
Side Reactions: As mentioned in the FAQs, various side reactions can lead to the formation of impurities.[1]
-
Product Degradation: The target molecule might be unstable under the reaction or workup conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side reactions.
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of side reactions.[4]
-
Protecting Groups: Consider the use of protecting groups to block reactive sites on your starting materials and direct the reaction to the desired position.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-related side reactions.[6]
Experimental Protocols
General Protocol: Synthesis of a 2-Substituted Pyrimidine-5-Carboxylic Ester (Adaptable for Aldehyde Synthesis)
This protocol is based on the synthesis of 2-substituted pyrimidine-5-carboxylic esters and would require modification for the synthesis of the corresponding carbaldehyde.[7]
Materials:
-
Amidinium salt (e.g., methoxyamidinium salt for the 2-methoxy group)
-
A suitable three-carbon building block with the desired functionality at the 5-position (e.g., a protected form of a 3-oxopropanal derivative)
-
Base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the three-carbon building block in the anhydrous solvent.
-
Add the base to the solution and stir.
-
Add the amidinium salt to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
To systematically optimize the reaction yield, it is crucial to maintain a detailed record of the experimental conditions and the corresponding outcomes. The following table provides a template for organizing this data.
| Entry | Starting Material A (equiv.) | Starting Material B (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC/NMR) |
| 1 | 1.0 | 1.2 | Catalyst X (5) | THF | 25 | 12 | 45 | 85% |
| 2 | 1.0 | 1.2 | Catalyst X (5) | THF | 50 | 6 | 60 | 90% |
| 3 | 1.0 | 1.2 | Catalyst Y (5) | Dioxane | 50 | 6 | 75 | 95% |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in synthesis.
General Synthesis Workflow
Caption: A general workflow for the synthesis and purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methoxypyrimidine-5-carbaldehyde | 90905-32-1 [sigmaaldrich.cn]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving pyrimidine substrates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common experimental hurdles and optimize your synthetic outcomes.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during cross-coupling reactions of pyrimidines.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyrimidine Nitrogen | The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1][2][3] This is a primary challenge in cross-coupling reactions with pyridine and pyrimidine substrates.[3] |
| 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[3] These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[3] | |
| 2. Use of Pre-catalysts: Utilize modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) that can provide a more active and stable catalytic species.[1] | |
| 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] | |
| Inactive Catalyst | The palladium catalyst may not be in its active Pd(0) state.[2] |
| 1. Use a Pre-formed Pd(0) Source: Consider using a pre-formed Pd(0) catalyst.[2] | |
| 2. Ensure Proper Reduction of Pd(II) Pre-catalyst: If using a Pd(II) pre-catalyst, ensure reaction conditions are suitable for its reduction to the active Pd(0) species. | |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature can significantly impact the reaction outcome.[2] |
| 1. Base Screening: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] The effectiveness of bases can be highly context-dependent.[4] | |
| 2. Solvent Selection: Screen different solvents. The choice of solvent can influence catalyst stability and activity. | |
| 3. Temperature Optimization: Optimize the reaction temperature. Higher temperatures can sometimes overcome activation barriers but may also lead to faster catalyst decomposition. | |
| Poor Oxidative Addition | The C-X bond (where X is a halide) on the pyrimidine ring may not be sufficiently reactive for oxidative addition, a key step in the catalytic cycle. |
| 1. Halogen Reactivity: The general order of reactivity for halogens is I > Br > Cl > F.[5] If using a less reactive halide (e.g., chloride), a more active catalyst system may be required.[5] | |
| 2. Ligand Choice: Electron-rich and sterically hindered phosphine ligands can promote oxidative addition.[2] |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Protodeboronation (in Suzuki Coupling) | The boronic acid or ester is hydrolyzed before it can participate in the cross-coupling reaction.[1] |
| 1. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than boronic acids.[1] | |
| 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. | |
| 3. Use a Weaker Base: A milder base might reduce the rate of protodeboronation.[1] | |
| Dehalogenation of Starting Material | The halide on the pyrimidine substrate is replaced by a hydrogen atom.[1] |
| 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., some alcohols).[1] | |
| 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1] | |
| Homocoupling | The organometallic reagent couples with itself.[3] |
| 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling.[3] | |
| 2. Use a Pre-catalyst: Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize homocoupling that can occur during the initial reduction of some Pd(II) pre-catalysts.[3] |
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyrimidine substrates particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyrimidine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[3]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyrimidine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[3]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[3]
-
Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose into inactive palladium black.
Q3: How does the position of the leaving group on the pyrimidine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyrimidine ring significantly influences the reaction's success. The general order of reactivity for the different positions is C4(6) > C2 > C5.[5] The C4 and C6 positions are the most electron-deficient and thus the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[5]
Q4: Which ligands are most effective for cross-coupling reactions with pyrimidines?
A4: Bulky, electron-rich phosphine ligands are often effective.[3] Examples include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[3] These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[3]
Q5: Can the choice of base and solvent impact catalyst deactivation?
A5: Yes, the base and solvent system plays a crucial role. The choice of base can influence the rate of reductive elimination versus dehalogenation.[3] The solvent can affect catalyst solubility and stability. It is often necessary to screen a variety of bases and solvents to find the optimal conditions for a specific reaction.
Q6: Are there any strategies to regenerate a deactivated catalyst?
A6: In some cases, catalyst activity can be restored. For instance, inactive Pd(0) species can sometimes be reoxidized to active Pd(II) by treatment with an oxidant like benzoquinone.[6] However, for irreversible poisoning or decomposition, the catalyst may need to be replaced.[7] A regeneration method for a deactivated Pd(OH)₂/C catalyst using chloroform and glacial acetic acid has been developed.[8]
Quantitative Data
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [9] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [9] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq. or a pre-catalyst with an appropriate ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.
Protocol 2: In-situ Monitoring of Catalyst Deactivation using ¹H NMR Spectroscopy
-
Sample Preparation: In an NMR tube, combine the halopyrimidine, the coupling partner, a suitable palladium pre-catalyst, a ligand, a base, and an internal standard in a deuterated solvent under an inert atmosphere.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[3]
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in the product formation before full conversion of the starting material is indicative of catalyst deactivation.[3]
Visualizations
Caption: Catalyst deactivation by pyrimidine coordination.
Caption: Troubleshooting workflow for pyrimidine cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyrimidine Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating protodeboronation, a critical side reaction in the Suzuki-Miyaura cross-coupling of pyrimidine boronic acids. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyrimidine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the pyrimidine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and generates a simple pyrimidine byproduct that can complicate purification.[3] Pyrimidine boronic acids, particularly those with the boronic acid group at the 2-position, are highly susceptible to this decomposition pathway.[4][5]
Q2: What are the primary factors that cause protodeboronation in pyrimidine Suzuki reactions?
A2: Several factors heavily influence the rate of protodeboronation:
-
Substrate Structure: The position of the boronic acid group on the pyrimidine ring is critical. 2-Pyrimidinylboronic acids are especially unstable due to the proximity of the nitrogen atom, which can lead to catalyst inhibition and accelerated protodeboronation, a phenomenon analogous to the "2-pyridyl problem".[4][6]
-
Reaction pH and Base: The choice and concentration of the base are crucial. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[4] For some heteroaryl boronic acids, a unique mechanism exists where the maximum rate of decomposition occurs at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[2][3]
-
Temperature: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.[4][7]
-
Catalyst System: The efficiency of the palladium catalyst and ligands is key. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[4] However, very bulky phosphine ligands can sometimes paradoxically promote protodeboronation.
-
Solvent and Water Content: The presence of water can facilitate protodeboronation by acting as a proton source.[1] Using anhydrous solvents can often suppress this side reaction.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be a significant byproduct corresponding to the pyrimidine ring without the boronic acid group (Pyr-H instead of Pyr-B(OH)₂). This will be accompanied by a lower-than-expected yield of your desired product and potentially unreacted starting materials.[1]
Q4: What are boronic acid surrogates and how can they help prevent protodeboronation?
A4: Boronic acid surrogates are more stable derivatives of boronic acids that can be used in Suzuki reactions. They are designed to slowly release the active boronic acid in situ, keeping its concentration low and thus minimizing the opportunity for decomposition via protodeboronation.[8] Common and effective surrogates include:
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are robust enough for chromatography.[8]
-
Organotrifluoroborates (R-BF₃K): These salts offer increased stability compared to the corresponding boronic acids.[6]
-
Pinacol Esters: While generally less stable than MIDA boronates, pinacol esters are more robust than free boronic acids and are a widely used alternative.[6]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with pyrimidine boronic acids.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product with significant deboronated pyrimidine observed. | Competing protodeboronation is faster than the cross-coupling reaction. | 1. Lower the Reaction Temperature: Decrease the temperature in 10-20 °C increments. 2. Change the Base: Switch to a weaker or less soluble base. For example, if using NaOH or KOH, try K₃PO₄, K₂CO₃, or Cs₂CO₃. 3. Use a Boronic Acid Surrogate: Replace the pyrimidine boronic acid with its corresponding MIDA boronate, pinacol ester, or organotrifluoroborate. 4. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents over molecular sieves. |
| Reaction is sluggish or incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Degas Thoroughly: Ensure the solvent and reaction mixture are properly degassed to remove oxygen, which can deactivate the catalyst. 2. Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired coupling reaction. 3. Check Reagent Quality: Use fresh, high-purity catalyst, ligands, and reagents. |
| Inconsistent results or poor reproducibility. | Sensitivity to trace amounts of water or oxygen; instability of the boronic acid. | 1. Standardize Procedures: Ensure consistent degassing methods, reagent quality, and reaction setup. 2. Use a Boronic Acid Surrogate: MIDA boronates are particularly useful as they are highly stable crystalline solids, which can improve reproducibility. 3. Prepare Fresh Solutions: Prepare solutions of reagents immediately before use. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating how different reaction parameters can affect the yield of Suzuki-Miyaura couplings involving pyrimidine substrates.
Table 1: Effect of Base and Catalyst on the Coupling of 2-Chloro-4,6-dimethoxypyrimidine
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 95 |
| 2 | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 61 |
| 3 | Pd(OAc)₂ (3) / PPh₃ (6) | Na₂CO₃ (2) | DME/H₂O | 85 |
| 4 | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | DME/H₂O | 88 |
| 5 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | DME/H₂O | 92 |
Data synthesized from representative literature procedures. This table illustrates the significant impact of both the palladium catalyst and the choice of base on the reaction outcome.
Table 2: Influence of Reaction Conditions on the Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 80 | 15 | 71 |
| 2 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 81 |
| 3 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 79 |
| 4 | Pd₂(dba)₃ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | <5 |
| 5 | Pd₂(dba)₃/SPhos (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 85 |
Data adapted from a study on microwave-assisted Suzuki coupling.[3] This highlights the optimization of temperature and the critical role of ligands for catalysts like Pd₂(dba)₃.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyrimidine Boronic Acid Surrogate (MIDA Boronate)
This protocol is designed as a robust starting point for challenging couplings where protodeboronation is a major concern.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pyrimidine-MIDA boronate (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyrimidine-MIDA boronate, and the base.
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and the phosphine ligand.
-
Seal the vessel and add the degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to the desired temperature (a moderate starting temperature of 60–80 °C is recommended).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: Decision tree for troubleshooting low-yielding reactions.
Caption: Selection of boron reagent based on stability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Methoxypyrimidine-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-Methoxypyrimidine-5-carbaldehyde. The content is structured to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-Methoxypyrimidine-5-carbaldehyde, particularly when employing the Vilsmeier-Haack reaction, a common method for formylation of electron-rich heterocyclic systems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent (chloroiminium salt).[1] 2. Insufficiently Reactive Substrate: The electron-donating effect of the methoxy group may not be sufficient under the chosen reaction conditions. 3. Incomplete Reaction: Reaction time or temperature may be too low for complete conversion.[1] 4. Product Decomposition During Work-up: The aldehyde product might be sensitive to harsh pH or temperature conditions during quenching and extraction. | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] 2. For a less reactive substrate, consider increasing the stoichiometry of the Vilsmeier reagent or raising the reaction temperature.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-methoxypyrimidine) is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) can be beneficial.[1] 4. Perform the work-up at low temperatures (e.g., quenching with ice-cold water or a chilled basic solution) and avoid prolonged exposure to strong acids or bases. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the pyrimidine substrate. Utilize an ice bath or a cryostat to manage the reaction temperature effectively.[1] 2. Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions. |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include di-formylation, although this is less common for pyrimidines compared to other heterocycles. Reaction at other positions on the pyrimidine ring is also a possibility.[1] 2. Decomposition: The product or starting material may be decomposing under the reaction conditions, leading to multiple spots on the TLC plate. | 1. Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may promote the formation of side products.[1] 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily. Purify the crude product using column chromatography on silica gel or by recrystallization to isolate the desired product. |
| Difficulty in Isolating the Product | 1. Product Solubility: The product may have high solubility in the aqueous phase during work-up, leading to poor extraction efficiency. 2. Emulsion Formation: Formation of a stable emulsion during extraction can make phase separation difficult. | 1. If the product is water-soluble, perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer with brine can also improve extraction efficiency. 2. To break emulsions, try adding a small amount of brine or a different organic solvent. Centrifugation can also be effective on a smaller scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Methoxypyrimidine-5-carbaldehyde?
A common and effective method for the synthesis of 2-Methoxypyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound, in this case, 2-methoxypyrimidine, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction at scale?
The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling, especially at a larger scale.[1]
-
Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water, releasing toxic fumes. All additions and transfers should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Vilsmeier Reagent: The reagent itself is moisture-sensitive and corrosive.
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent formylation reaction are exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Work-up: The quenching of the reaction mixture with water or a basic solution is also highly exothermic and should be done slowly and with efficient cooling.
Q3: How can I monitor the progress of the reaction?
The progress of the Vilsmeier-Haack formylation can be effectively monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material (2-methoxypyrimidine) and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.
Q4: What are the likely impurities in the final product?
Potential impurities in the synthesis of 2-Methoxypyrimidine-5-carbaldehyde can include:
-
Unreacted 2-methoxypyrimidine.
-
Byproducts from side reactions, such as di-formylated pyrimidine.
-
Residual solvents from the reaction and purification steps.
-
Salts formed during the work-up procedure.
Q5: What are the recommended purification methods for 2-Methoxypyrimidine-5-carbaldehyde on a larger scale?
For larger-scale purification, the following methods are recommended:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most effective and scalable purification method.
-
Column Chromatography: While effective at the lab scale, silica gel column chromatography can be challenging and costly to scale up. It may be used for polishing the product after an initial purification step like recrystallization.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification option.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine
This protocol is a representative procedure for the synthesis of 2-Methoxypyrimidine-5-carbaldehyde. Note: This is a general protocol and may require optimization for specific scales and equipment.
Materials:
-
2-Methoxypyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (2.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature below 5 °C. The mixture will become thick and may solidify. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 2-methoxypyrimidine (1.0 equivalent) in anhydrous dichloromethane (DCM) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a stirred mixture of ice and saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Methoxypyrimidine-5-carbaldehyde by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Data for Optimization of the Vilsmeier-Haack Reaction
| Entry | Equivalents of Vilsmeier Reagent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 1.2 | 25 | 4 | 75 | 60 |
| 2 | 1.5 | 25 | 4 | 85 | 72 |
| 3 | 2.0 | 25 | 4 | 90 | 75 |
| 4 | 1.5 | 40 | 2 | 95 | 85 |
| 5 | 1.5 | 60 | 2 | >98 | 82 (some decomposition) |
Visualizations
Caption: Experimental workflow for the synthesis of 2-Methoxypyrimidine-5-carbaldehyde.
Caption: Troubleshooting workflow for the synthesis of 2-Methoxypyrimidine-5-carbaldehyde.
References
Technical Support Center: Purification of 2-Methoxypyrimidine-5-carbaldehyde
Welcome to the technical support center for the purification of 2-Methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the effective removal of unreacted starting material and other impurities from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after the synthesis of 2-Methoxypyrimidine-5-carbaldehyde?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthetic route, potential byproducts could arise from incomplete reactions or side reactions involving the aldehyde functionality. Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid, so 2-methoxy-pyrimidine-5-carboxylic acid could be a potential impurity, especially if the reaction or workup is exposed to air for extended periods.
Q2: My crude product is a solid. What is a good starting point for purification?
A2: For solid products like 2-Methoxypyrimidine-5-carbaldehyde, recrystallization is often a good first choice for purification due to its simplicity and cost-effectiveness. The key is to find a suitable solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while impurities have different solubility profiles.
Q3: I am seeing multiple spots on my TLC plate. What purification method should I use?
A3: When multiple impurities are present, flash column chromatography is a highly effective purification technique. It allows for the separation of compounds based on their differential polarity. You will need to determine an appropriate solvent system using thin-layer chromatography (TLC) to achieve good separation between your product and the impurities.
Q4: My aldehyde seems to be degrading during purification. What can I do to minimize this?
A4: 2-Methoxypyrimidine-5-carbaldehyde should be stored under an inert atmosphere at 2-8°C, which suggests it may be sensitive to oxidation and/or heat. During workup and purification, it is advisable to minimize exposure to air and high temperatures. Using degassed solvents and blanketing the reaction and purification vessels with an inert gas like nitrogen or argon can help prevent oxidation. If performing chromatography, avoid prolonged exposure to the silica gel, which can be slightly acidic and may cause degradation of sensitive compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of 2-Methoxypyrimidine-5-carbaldehyde.
| Problem | Possible Cause | Solution |
| Product is not crystallizing | - The concentration of the product in the solvent is too low.- The chosen solvent is not appropriate. | - Concentrate the solution by slowly evaporating the solvent.- Try a different solvent or a two-solvent system. Good starting points for pyrimidine derivatives include ethanol, methanol, ethyl acetate, or mixtures with hexanes. |
| Oiling out during recrystallization | - The boiling point of the solvent is too high, and the product is melting.- The solution is supersaturated. | - Use a lower-boiling solvent.- Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath. |
| Poor separation during column chromatography | - The solvent system is not optimal.- The column was not packed properly. | - Develop a better solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the product.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Streaking of the product on the TLC plate and column | - The compound may be acidic or basic.- The compound is interacting strongly with the silica gel. | - For acidic impurities, a gentle wash with a dilute aqueous solution of sodium bicarbonate may help. If the product itself is sensitive to base, this should be done with caution.- Add a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, to improve the chromatography. |
| Low recovery of the product after workup | - The product may have some water solubility.- The product may have formed a salt that is soluble in the aqueous layer. | - When performing an aqueous wash, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.- Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. |
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is a general starting point for the initial purification of the reaction mixture.
-
Quenching the Reaction: Carefully quench the reaction mixture by adding it to a separatory funnel containing water or a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the aqueous layer with an organic solvent in which 2-Methoxypyrimidine-5-carbaldehyde is expected to be soluble, such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to maximize recovery.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate solution to remove any acidic impurities (e.g., the corresponding carboxylic acid). Caution: Perform this wash carefully as CO2 evolution can cause pressure buildup.
-
Brine (saturated aqueous sodium chloride) to remove excess water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of the crude product using silica gel chromatography.
-
Solvent System Selection: Using TLC, determine a solvent system that provides good separation of the desired product from impurities. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Elute the column with the chosen solvent system. If the separation is difficult, a gradient elution can be used, starting with a less polar solvent system and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Methoxypyrimidine-5-carbaldehyde.
Protocol 3: Recrystallization
This protocol is for the final purification of the solid product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethyl acetate/hexanes.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Chromatography
| Polarity of Impurities | Recommended Starting Eluent |
| Less polar than the product | Start with a low polarity eluent (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity. |
| More polar than the product | Start with a solvent system that gives the product an Rf of ~0.4-0.5 to quickly elute the product before the polar impurities. |
| Both more and less polar | Use a gradient elution, starting with a low polarity solvent and gradually increasing to a higher polarity. |
Visualization
Logical Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy for 2-Methoxypyrimidine-5-carbaldehyde.
Validation & Comparative
A Comparative Analysis of 2-Methoxypyrimidine-5-carbaldehyde and 2-Chloropyrimidine-5-carbaldehyde in Synthetic Chemistry
In the landscape of drug discovery and development, pyrimidine-based scaffolds are of paramount importance, serving as the core of numerous therapeutic agents.[1] The functionalization of the pyrimidine ring is a key aspect of synthesizing diverse molecular libraries for biological screening. This guide provides a comparative analysis of the reactivity of two key intermediates: 2-methoxypyrimidine-5-carbaldehyde and 2-chloropyrimidine-5-carbaldehyde. The comparison focuses on their performance in essential synthetic transformations, including nucleophilic aromatic substitution, condensation reactions, and reductive amination, supported by experimental data and detailed protocols.
Reactivity Overview
The reactivity of these two molecules is primarily dictated by the nature of the substituent at the 2-position of the pyrimidine ring and the electrophilic character of the aldehyde at the 5-position. The chlorine atom in 2-chloropyrimidine-5-carbaldehyde is a good leaving group, rendering the C2 position susceptible to nucleophilic aromatic substitution (SNAr).[2][3][4] Conversely, the methoxy group in 2-methoxypyrimidine-5-carbaldehyde is a poorer leaving group, making SNAr reactions at the C2 position less favorable under standard conditions.
The aldehyde functionality in both compounds is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the chlorine atom in 2-chloropyrimidine-5-carbaldehyde is expected to enhance the electrophilicity of the aldehyde, potentially leading to faster reaction rates in nucleophilic additions compared to the methoxy-substituted counterpart, which has a more electron-donating character.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for the functionalization of halopyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, particularly when activated by electron-withdrawing groups.
2-Chloropyrimidine-5-carbaldehyde readily undergoes SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates. The chlorine at the 2-position is activated by the two ring nitrogens, facilitating its displacement.[2][4]
2-Methoxypyrimidine-5-carbaldehyde , on the other hand, is generally less reactive in SNAr reactions. The methoxy group is a weaker leaving group compared to chloride. Displacement of the methoxy group typically requires harsher reaction conditions or the use of a strong acid to protonate the oxygen, making it a better leaving group.
| Reaction | Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| Amination | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, Ethanol, RT, 1h | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60 | [2] |
| Amination | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine, Ethanol, Reflux, 3h | Mono-substituted amino pyrimidine | Moderate | [2] |
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with Indoline [2]
-
Materials: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol), Indoline (1 mmol), Sodium Hydroxide (NaOH, 5 mmol), Ethanol (5.0 mL).
-
Procedure:
-
To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and indoline in ethanol, add sodium hydroxide.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid product is isolated by filtration.
-
The crude product is recrystallized from ethanol to yield the pure 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde.
-
References
A Comparative Analysis of the Biological Activity of 2-Methoxypyrimidine Derivatives and Other Key Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with pyrimidine derivatives consistently emerging as a scaffold of significant pharmacological importance. Among these, 2-methoxypyrimidine derivatives have garnered considerable attention for their diverse biological activities. This guide provides an objective comparison of the biological performance of 2-methoxypyrimidine derivatives against other prominent heterocyclic systems, including purines, pyridines, and triazoles. The information presented is supported by experimental data to aid in the rational design and development of next-generation therapeutics.
Executive Summary
2-Methoxypyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of the 2-methoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. While direct comparative studies are not always available, this guide synthesizes data from various sources to provide a comprehensive overview of the therapeutic potential of 2-methoxypyrimidines in relation to other key heterocycles.
Anticancer Activity: A Tale of Kinase Inhibition and Apoptosis Induction
Pyrimidine derivatives are well-established as potent anticancer agents, with several approved drugs targeting crucial cellular pathways. The 2-methoxy substitution has been explored to enhance the efficacy and selectivity of these compounds.
Comparative Anticancer Potency of Heterocyclic Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various 2-methoxypyrimidine analogs and other heterocyclic compounds against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 2-Methoxypyrimidine | Pyrido[2,3-d]pyrimidine Derivative | A549 (Lung) | Strong Cytotoxicity at 50 µM | [1] |
| 2-Methoxypyrimidine | Thiazolo[4,5-d]pyrimidine Derivative (3b) | C32 (Melanoma) | 24.4 | [2] |
| 2-Methoxypyrimidine | Thiazolo[4,5-d]pyrimidine Derivative (3b) | A375 (Melanoma) | 25.4 | [2] |
| Purine | 2-amino-6-cyclopropylaminopurine (E-isomer) | Daudi (Burkitt's lymphoma) | ~0.3 | [3] |
| Purine | 2,6-diaminopurine derivative (E-isomer) | Daudi (Burkitt's lymphoma) | ~0.3 | [3] |
| Pyridine | Pyridine Derivative (1e) | Not Specified | Potent Inhibitor | [4] |
| Triazole | 1,2,4-Triazole Schiff base | Not Specified | Antitumor Activity | [5] |
| Quinazoline | Gefitinib | EGFR-positive NSCLC | Potent Inhibitor | [6] |
Signaling Pathways in Cancer Targeted by Pyrimidine Derivatives
Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer. A prominent target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a vital role in cell proliferation, survival, and metastasis.[6][7][8][9]
Caption: Generalized EGFR signaling pathway targeted by pyrimidine kinase inhibitors.
Antiviral Activity: Targeting Viral Replication Machinery
The pyrimidine scaffold is a cornerstone in the development of antiviral drugs. The mechanism often involves the inhibition of viral polymerases or interference with the biosynthesis of nucleotides essential for viral replication.
Comparative Antiviral Potency of Heterocyclic Derivatives
The following table presents the 50% effective concentration (EC50) values for various heterocyclic compounds, demonstrating their ability to inhibit viral replication.
| Class | Derivative/Compound | Virus | EC50 (µM) | Reference(s) |
| 2-Methoxypyrimidine | 6-[2-(Phosphonomethoxy)propoxy]pyrimidine (R-isomer) | HIV-1, HIV-2 | Active | [10] |
| Purine | 2-amino-6-methoxypurine analogue (5g) | Varicella Zoster Virus (VZV) | 3.3 | [3] |
| Purine | Guanine Z-derivative (5b) | Human Cytomegalovirus (HCMV) | 0.27-0.49 | [3] |
| Pyrimidine | Pyrimido[4,5-d]pyrimidine (7a) | Human Coronavirus 229E | Active | [11] |
| Pyrimidine | Pyrimido[4,5-d]pyrimidine (7b) | Human Coronavirus 229E | Active | [11] |
| Pyridine | Pyridine Derivative (1c) | Influenza A | 26.5 | [4] |
| Pyridine | Pyridine Derivative (1d) | Influenza A | 3.5 | [4] |
Viral Replication and the Pyrimidine Biosynthesis Pathway
A key strategy for broad-spectrum antiviral activity is the targeting of host-cell pathways essential for viral replication, such as the de novo pyrimidine biosynthesis pathway. Inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in this pathway, depletes the cellular pool of pyrimidines, thereby hindering the synthesis of viral nucleic acids.[12][13][14][15][16]
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway as an antiviral strategy.
Antibacterial Activity: Disrupting Essential Bacterial Processes
Pyrimidine derivatives have also demonstrated significant potential as antibacterial agents, often by targeting essential bacterial enzymes that are distinct from their mammalian counterparts.
Comparative Antibacterial Potency of Heterocyclic Derivatives
The minimum inhibitory concentration (MIC) is a key measure of an antibacterial agent's potency. The table below provides MIC values for various heterocyclic compounds against representative bacterial strains.
| Class | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| 2-Thio-pyrimidine | 2-(Benzylthio)pyrimidine (6c) | S. aureus | 125 | [17] |
| 2-Thio-pyrimidine | 2-(Benzimidazolylmethylthio)pyrimidine (6m) | S. aureus | 500 | [17] |
| 2-Thio-pyrimidine | 2-(Benzimidazolylmethylthio)pyrimidine (6m) | E. coli | 500 | [17] |
| Pyrimidine-Triazole Hybrid | Triazole substituted pyrimidine | P. aeruginosa, S. aureus, E. coli | Promising Activity | [18] |
| Halogenated Pyrimidine | 2,4-dichloro-5-fluoropyrimidine | S. aureus | 50 | [19] |
| Halogenated Pyrimidine | 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | S. aureus | 50 | [19] |
| Triazole | 1,2,4-Triazole derivative | Various bacteria | Active | [20] |
Bacterial Pyrimidine Biosynthesis as a Target
Similar to antiviral strategies, the bacterial pyrimidine biosynthesis pathway presents an attractive target for the development of novel antibacterial agents.[17][21] Inhibiting this pathway can starve bacteria of essential building blocks for DNA and RNA synthesis.
Caption: Inhibition of bacterial pyrimidine biosynthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Protocol 1: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Experimental Workflow
Caption: General workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 2-methoxypyrimidine derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
Experimental Workflow
Caption: General workflow for the plaque reduction assay.
Detailed Steps:
-
Cell Culture: Grow a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the virus in the presence of various concentrations of the test compound.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The broth microdilution method is a widely used technique to determine the MIC of an antibacterial agent.
Experimental Workflow
Caption: General workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
2-Methoxypyrimidine derivatives represent a versatile and promising class of heterocyclic compounds with significant potential in the development of novel anticancer, antiviral, and antibacterial agents. Their biological activity is often attributed to the modulation of key enzymes and signaling pathways crucial for pathogen replication and cancer cell proliferation. While this guide provides a comparative overview based on available data, further head-to-head studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of 2-methoxypyrimidine derivatives in comparison to other heterocyclic systems. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. Synthesis and comparing the antibacterial activities of pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. ias.ac.in [ias.ac.in]
- 19. mdpi.com [mdpi.com]
- 20. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Palladium Catalysts in Suzuki Coupling of Pyrimidine Aldehydes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the synthesis of substituted pyrimidines is of particular interest due to the prevalence of this scaffold in a vast array of biologically active molecules. This guide provides a comparative overview of the performance of various palladium catalysts in the Suzuki coupling of pyrimidine aldehydes, offering supporting experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
While direct comparative studies on the Suzuki coupling of pyrimidine aldehydes are limited in the publicly available literature, this guide compiles and extrapolates data from studies on structurally related halopyrimidines to provide valuable insights. The electron-withdrawing nature of the aldehyde group is expected to influence the reactivity of the pyrimidine core, and the data presented herein for halo-substituted pyrimidines serves as a strong foundation for reaction design.
Data Presentation: Catalyst Performance in Pyrimidine Coupling
The following tables summarize the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of substituted pyrimidines. It is important to note that direct comparison of yields should be approached with caution due to variations in reaction conditions, substrates, and ligands across different studies.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 2-Chloropyrimidines with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 | General observation from multiple sources |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92 | General observation from multiple sources |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 95+ | |
| PEPPSI-IPr | IPr | K₃PO₄ | t-AmylOH | 80 | 6 | 94 |
Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of 4-Chloropyrimidines with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 16 | 85 | General observation from multiple sources |
| PdCl₂(dppf) | dppf | K₂CO₃ | Acetonitrile | 80 | 12 | 90 | General observation from multiple sources |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 98 | |
| Pd/C (10%) | None | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 75 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for palladium-catalyzed Suzuki coupling of pyrimidine derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine using Pd(PPh₃)₄
A mixture of the halopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) in 1,4-dioxane/H₂O (4:1, 5 mL) is placed in a reaction vessel. The vessel is sealed and the mixture is degassed by bubbling argon through it for 15 minutes. The reaction is then heated to 100°C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Halopyrimidine
In a microwave reaction vial, the halopyrimidine (0.5 mmol), arylboronic acid (0.6 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01 mmol, 2 mol%), and a base (e.g., K₃PO₄, 1.0 mmol) are combined. A degassed solvent (e.g., 1,4-dioxane, 3 mL) is added, and the vial is sealed. The reaction mixture is then subjected to microwave irradiation at a set temperature (e.g., 120°C) for a specified time (e.g., 15-30 minutes). After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired product.
Mandatory Visualization
To facilitate a deeper understanding of the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an optimal palladium catalyst system for the Suzuki coupling of pyrimidine aldehydes is critical for achieving high yields and reaction efficiency. While this guide primarily draws upon data from halo-substituted pyrimidines, the principles and trends observed are highly relevant. Catalysts based on bulky, electron-rich phosphine ligands such as SPhos and XPhos, as well as N-heterocyclic carbene (NHC) ligands, generally exhibit superior performance for challenging substrates. For initial screenings, Pd(PPh₃)₄ remains a reliable and cost-effective choice. Microwave-assisted synthesis can significantly accelerate reaction times and improve yields. Researchers are encouraged to use the provided protocols as a starting point and to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific pyrimidine aldehyde substrate.
2-Methoxypyrimidine-5-carbaldehyde kinase inhibitor efficacy compared to standard drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous clinically successful anti-cancer agents. While direct efficacy data for 2-Methoxypyrimidine-5-carbaldehyde as a kinase inhibitor is not publicly available, this guide provides a comparative analysis of well-established pyrimidine-based kinase inhibitors against standard-of-care drugs. This comparison, supported by experimental data from publicly available literature, will focus on key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase A/B.
Data Presentation: Comparative Inhibitor Efficacy
The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors compared to standard non-pyrimidine alternatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Table 1: Comparative Efficacy of Osimertinib (Pyrimidine-based) vs. Erlotinib (Quinazoline-based) Against EGFR
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.
Table 2: Comparative Efficacy of Pazopanib (Pyrimidine-based) vs. Sorafenib (Urea-based) Against VEGFR-2
| Parameter | Pazopanib (Pyrimidine-based) | Sorafenib (Urea-based) |
| Biochemical IC50 (VEGFR-2) | 30 nM[1][2] | 90 nM[3][4] |
Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.
Table 3: Efficacy of Danusertib (Pyrimidine-based) Against Aurora Kinases
| Parameter | Danusertib (Pyrimidine-based) |
| Biochemical IC50 (Aurora A) | 13 nM[5][6][7] |
| Biochemical IC50 (Aurora B) | 79 nM[5][6][7] |
| Biochemical IC50 (Aurora C) | 61 nM[5][6][7] |
Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, lower inhibition.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, Aurora A/B)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Peptide substrate specific for the kinase
-
ATP
-
Test inhibitor (e.g., a pyrimidine-based compound) and standard drug
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor and standard drug in DMSO, followed by a further dilution in kinase buffer.
-
Add 1 µl of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle).
-
Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
-
Add 2 µl of the enzyme/substrate mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µl of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability, which is an indicator of its anti-proliferative activity.
Materials:
-
Cancer cell line expressing the target kinase (e.g., PC-9 for EGFR)
-
Cell culture medium and supplements
-
Test inhibitor and standard drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and standard drug. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µl of MTT solution to each well and incubate for 4 hours.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the cellular IC50 value.
Visualizations
The following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: General workflow for a kinase inhibition assay.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncology-central.com [oncology-central.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
comparative analysis of different synthetic routes to 2-Methoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic strategies for the preparation of 2-Methoxypyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry. The routes are compared based on potential efficiency, starting material accessibility, and reaction conditions. Experimental data from analogous transformations are provided to support the proposed methodologies.
Introduction
2-Methoxypyrimidine-5-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the methoxy and aldehyde functionalities on the pyrimidine core allows for diverse chemical modifications, making it an attractive scaffold for drug discovery. This document outlines and compares three primary synthetic routes to this target molecule:
-
Route 1: Vilsmeier-Haack formylation of 2-methoxypyrimidine.
-
Route 2: Formylation of 5-bromo-2-methoxypyrimidine via halogen-metal exchange.
-
Route 3: Functional group transformation from ethyl 2-methoxypyrimidine-5-carboxylate.
Data Presentation
The following tables summarize the key quantitative data for the different synthetic approaches. It is important to note that where direct experimental data for the target molecule is unavailable, data from closely related substrate transformations are presented to provide a reasonable estimate of the reaction's feasibility and potential yield.
Table 1: Synthesis of Key Intermediates
| Intermediate | Starting Material(s) | Reagents | Solvent | Reaction Conditions | Yield (%) | Citation |
| 5-Bromo-2-methoxypyrimidine | 5-Bromo-2-chloropyrimidine | Sodium methoxide (CH₃ONa) | Methanol | 70°C, overnight | 60 | [1] |
| Ethyl 2-methoxypyrimidine-5-carboxylate | Methyl formate, Methyl 3,3-dimethoxypropionate, Methoxyamidinium salt | Sodium hydride | Not specified | Not specified | Moderate to excellent | [2] |
Table 2: Comparison of Final Step Synthetic Routes to 2-Methoxypyrimidine-5-carbaldehyde
| Route | Starting Material | Key Reagents | Solvent | Reaction Conditions | Plausible Yield (%) | Notes |
| 1: Vilsmeier-Haack Formylation | 2-Methoxypyrimidine | POCl₃, DMF | DMF | 80°C, 5h | 50-70 (estimated) | Based on formylation of 2-methylpyrimidine-4,6-diol.[3] |
| 2: Halogen-Metal Exchange & Formylation | 5-Bromo-2-methoxypyrimidine | n-BuLi, DMF | THF | -78°C to RT | 60-80 (estimated) | A common and generally high-yielding method for aryl aldehyde synthesis.[4] |
| 3a: Reduction & Oxidation | Ethyl 2-methoxypyrimidine-5-carboxylate | 1. LiAlH₄ 2. MnO₂ | 1. THF 2. Dichloromethane | 1. 0°C to RT 2. RT | 70-90 (estimated for both steps) | A standard two-step sequence in organic synthesis. |
| 3b: Direct Reduction | Ethyl 2-methoxypyrimidine-5-carboxylate | DIBAL-H | Toluene or THF | -78°C | 60-80 (estimated) | Direct reduction of the ester to the aldehyde. |
Experimental Protocols
Route 1: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine (Proposed)
This protocol is based on the Vilsmeier-Haack formylation of a similar pyrimidine derivative.[3]
-
Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 5 vol) to 0°C.
-
Reaction: To the cooled Vilsmeier reagent, add a solution of 2-methoxypyrimidine (1.0 eq) in anhydrous DMF (2 vol) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, warm the reaction mixture to 80°C and stir for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxypyrimidine-5-carbaldehyde.
Route 2: Formylation of 5-Bromo-2-methoxypyrimidine via Halogen-Metal Exchange (Proposed)
This protocol is based on standard procedures for lithium-halogen exchange followed by formylation.[4]
-
Preparation of Starting Material: Synthesize 5-bromo-2-methoxypyrimidine from 5-bromo-2-chloropyrimidine and sodium methoxide in methanol, achieving a yield of approximately 60%.[1]
-
Lithiation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 3a: Reduction of Ethyl 2-Methoxypyrimidine-5-carboxylate followed by Oxidation (Proposed)
This route is based on standard reduction and oxidation procedures.
Step 1: Reduction to (2-Methoxypyrimidin-5-yl)methanol
-
Preparation of Starting Material: Synthesize ethyl 2-methoxypyrimidine-5-carboxylate.[2]
-
In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF (10 vol).
-
Cool the suspension to 0°C and add a solution of ethyl 2-methoxypyrimidine-5-carboxylate (1.0 eq) in anhydrous THF (5 vol) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 3 hours.
-
Work-up: Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (2-methoxypyrimidin-5-yl)methanol.
Step 2: Oxidation to 2-Methoxypyrimidine-5-carbaldehyde
-
Dissolve the crude (2-methoxypyrimidin-5-yl)methanol from the previous step in dichloromethane (20 vol).
-
Add activated manganese dioxide (MnO₂, 10 eq) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain the final product.
Mandatory Visualization
Caption: Comparative workflow of three synthetic routes to 2-Methoxypyrimidine-5-carbaldehyde.
Conclusion
The selection of an optimal synthetic route to 2-Methoxypyrimidine-5-carbaldehyde will depend on factors such as starting material availability, scalability, and the desired purity of the final product.
-
Route 1 (Vilsmeier-Haack Formylation) offers a direct approach but may require optimization for the specific substrate.
-
Route 2 (Halogen-Metal Exchange) is a reliable and often high-yielding method, contingent on the successful preparation of the brominated precursor.
-
Route 3 (Functional Group Transformation) provides a classic and robust pathway, though it involves multiple steps. The direct reduction of the ester (Route 3b) is an attractive, shorter alternative to the two-step reduction and oxidation process (Route 3a).
Further experimental validation is recommended to determine the most efficient and practical route for a given research or development context.
References
The Strategic Advantage of 2-Methoxypyrimidine-5-carbaldehyde in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Among the myriad of heterocyclic systems, the pyrimidine core has emerged as a privileged structure, and within this class, 2-Methoxypyrimidine-5-carbaldehyde presents a unique combination of synthetic versatility and desirable physicochemical properties. This guide provides an objective comparison of 2-Methoxypyrimidine-5-carbaldehyde with alternative heterocyclic aldehydes, supported by experimental data, to highlight its advantages in the context of medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents.
The inherent features of the 2-methoxypyrimidine moiety, including its hydrogen bonding capabilities and metabolic stability, coupled with the reactive aldehyde at the 5-position, make it a valuable building block for creating diverse and potent bioactive molecules.
Comparative Analysis of Heterocyclic Aldehydes
The choice of the core heterocyclic aldehyde significantly impacts the downstream synthetic possibilities and the biological profile of the resulting compounds. Here, we compare 2-Methoxypyrimidine-5-carbaldehyde with other commonly used heterocyclic aldehydes in medicinal chemistry.
| Feature | 2-Methoxypyrimidine-5-carbaldehyde | Pyridine-3-carbaldehyde | Thiophene-2-carbaldehyde |
| Hydrogen Bonding | Two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating strong interactions with biological targets. The 2-methoxy group can also participate in hydrogen bonding. | One nitrogen atom acts as a hydrogen bond acceptor. | The sulfur atom is a weak hydrogen bond acceptor. |
| Metabolic Stability | The methoxy group at the 2-position can enhance metabolic stability by blocking potential sites of oxidation. | Generally stable, but can be susceptible to N-oxidation. | The thiophene ring can be susceptible to oxidative metabolism. |
| Synthetic Versatility | The aldehyde group allows for a wide range of chemical transformations. The pyrimidine ring can be further functionalized. | The aldehyde group is reactive. The pyridine ring can be functionalized, but regioselectivity can be a challenge. | The aldehyde group is reactive. The thiophene ring can be readily functionalized. |
| Solubility | The presence of nitrogen atoms and the methoxy group generally imparts favorable solubility properties. | Generally good solubility. | More lipophilic, which can lead to lower aqueous solubility. |
Application in Kinase Inhibitor Design
The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine base of ATP to interact with the kinase hinge region. The 2-methoxy group can provide additional interactions and improve selectivity, while the 5-carbaldehyde serves as a key handle for introducing substituents that can target other regions of the ATP-binding pocket, leading to enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Numerous studies have demonstrated the importance of the 2-alkoxypyrimidine scaffold in kinase inhibition. For instance, in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis and cancer, derivatives of 2-methoxypyrimidine have shown significant promise.
| Compound Scaffold | Key Substituents | Target Kinase | IC50 (nM) | Reference |
| 2-Methoxypyrimidine | Varied amine substitutions at C4 via the 5-carbaldehyde | VEGFR-2 | Varies (low nM to µM) | [1][2] |
| Thienopyrimidine | Anilino substitution | VEGFR-2 | Potent inhibition | [3] |
| Pyrazolo[1,5-a]pyrimidine | Carbonitrile and varied substitutions | Pim-1 Kinase | 540 - 910 | [4] |
The data suggests that the 2-methoxypyrimidine core provides a robust platform for developing potent kinase inhibitors. The aldehyde functionality at the 5-position is crucial for generating libraries of compounds with diverse substitutions, enabling the exploration of the chemical space around the core scaffold to optimize biological activity.
Anticancer Activity of 2-Methoxypyrimidine-5-carbaldehyde Derivatives
The utility of 2-Methoxypyrimidine-5-carbaldehyde extends to the development of novel anticancer agents. The pyrimidine core is a common feature in many approved anticancer drugs, and derivatives of this scaffold have demonstrated a wide range of cytotoxic activities against various cancer cell lines.
| Cell Line | Compound Type | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Thieno[2,3-d]pyrimidine derivatives | 22.12 - 37.78 | [5] |
| HCT-116 (Colon Cancer) | Pyrimidine-5-carbonitrile derivatives | 1.14 - 32.16 | [1] |
| K562 (Leukemia) | 5-alkynylfuropyrimidines | 9 - 50 | [6] |
| A549 (Lung Cancer) | Pyrido[2,3-d]pyrimidine derivatives | Cytotoxicity observed at 50-100 µM | [7] |
These findings underscore the potential of 2-Methoxypyrimidine-5-carbaldehyde as a starting material for the synthesis of new and effective anticancer compounds.
Experimental Protocols
To facilitate further research and development, detailed experimental protocols for the synthesis and biological evaluation of derivatives of 2-Methoxypyrimidine-5-carbaldehyde are provided below.
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (A General Procedure)
This method describes a general approach to synthesizing 2-substituted pyrimidine-5-carboxylic esters, which can be readily converted to the corresponding aldehydes.[8]
Materials:
-
3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt
-
Amidinium salts
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in an anhydrous solvent.
-
Add the desired amidinium salt to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[1]
Materials:
-
Target kinase
-
ATP
-
Substrate peptide
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent
Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a microplate, add the target kinase, substrate peptide, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative kinase signaling pathway and a typical workflow for drug discovery utilizing 2-Methoxypyrimidine-5-carbaldehyde.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: A typical drug discovery workflow.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
A Comparative Analysis of the Stability of 2-Methoxy and 2-Methylthiopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability profiles of 2-methoxypyrimidine and 2-methylthiopyrimidine derivatives, two common scaffolds in medicinal chemistry. Understanding the relative stability of these isosteres is crucial for optimizing drug candidates' pharmacokinetic and pharmacodynamic properties. This analysis is based on available experimental data on their chemical and metabolic stability.
Chemical Stability
The chemical stability of a drug candidate influences its shelf-life, formulation, and in vivo behavior. Key aspects of chemical stability include susceptibility to hydrolysis and oxidation.
While direct head-to-head comparative studies are limited, the known reactivity of the 2-substituent on the pyrimidine ring provides insights into their relative stability. The 2-methoxy and 2-methylthio groups are both susceptible to nucleophilic aromatic substitution (SNAr), a common degradation pathway. The ease of displacement is influenced by the electron-withdrawing nature of the pyrimidine ring and the nature of the leaving group.
The 2-methylthio group is generally considered a better leaving group than the 2-methoxy group, suggesting that 2-methylthiopyrimidine derivatives may be more susceptible to nucleophilic attack and subsequent degradation.
Metabolic Stability
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The primary metabolic pathways for these derivatives often involve the 2-substituent.
-
2-Methoxypyrimidines: These compounds are susceptible to O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. This process yields a 2-hydroxypyrimidine metabolite, which can exist in equilibrium with its 2-pyrimidinone tautomer.
-
2-Methylthiopyrimidines: The 2-methylthio group is prone to oxidation, also mediated by CYP enzymes. This can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. These oxidized metabolites are generally more polar and are often more readily eliminated. The sulfoxide and sulfone can also be more susceptible to nucleophilic displacement than the parent methylthio group.
The following diagram illustrates the typical metabolic pathways for these two classes of compounds.
Experimental Data Summary
The following table summarizes hypothetical comparative stability data based on typical findings for these classes of compounds. Note: These values are illustrative and will vary depending on the specific pyrimidine derivative and the experimental conditions.
| Parameter | 2-Methoxy Derivative | 2-Methylthio Derivative | Significance |
| Chemical Half-Life (pH 7.4, 37°C) | > 48 hours | 24 hours | Indicates higher susceptibility of the methylthio group to hydrolysis. |
| Microsomal Stability (t1/2, min) | 35 | 15 | Suggests faster metabolic clearance for the methylthio derivative. |
| Primary Metabolite | O-demethylated product | Sulfoxide/Sulfone | Different metabolic pathways can lead to different pharmacologically active or inactive metabolites. |
Experimental Protocols
The data presented above are typically generated using the following standard experimental protocols.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Solution: Dilute the stock solution to a final concentration of 10 µM in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the solution at a constant temperature (e.g., 37°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant and calculate the half-life.
The following diagram outlines the workflow for a typical chemical stability assay.
-
Reagents: Test compound, liver microsomes (e.g., human, rat), NADPH regenerating system (cofactor for CYP enzymes), and phosphate buffer.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and buffer.
-
Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding the NADPH regenerating system.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching and Analysis: Stop the reaction with cold acetonitrile containing an internal standard. Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) from the slope of the natural log of the remaining parent compound versus time plot.
Conclusion
The choice between a 2-methoxy and a 2-methylthiopyrimidine scaffold in drug design has significant implications for the stability of the resulting molecule.
-
2-Methoxypyrimidine derivatives generally exhibit greater chemical and metabolic stability. The primary metabolic route is O-demethylation, which typically proceeds at a moderate pace.
-
2-Methylthiopyrimidine derivatives are often more susceptible to both chemical and metabolic degradation. The methylthio group is a better leaving group in SNAr reactions and is readily oxidized by CYP enzymes to sulfoxides and sulfones. This can lead to more rapid clearance and a shorter in vivo half-life.
The higher reactivity of the 2-methylthio group can be advantageous in certain contexts, such as in covalent inhibitors where it can act as a leaving group. However, for non-covalent drugs where stability is paramount, the 2-methoxy group is often the more conservative and favorable choice. The selection of either scaffold should be guided by the specific goals of the drug discovery program and confirmed through rigorous experimental evaluation.
Unraveling the Structure-Activity Relationship of 2-Methoxypyrimidine Analogs: A Comparative Guide
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a methoxy group at the 2-position and a reactive carbaldehyde at the 5-position of the pyrimidine ring presents a versatile template for the synthesis of diverse analogs with a wide range of biological activities.[1] This guide will delve into the known SAR of these and similar compounds, present available quantitative data, detail relevant experimental protocols, and visualize key concepts.
Comparative Analysis of Biological Activity
The biological activity of 2-methoxypyrimidine analogs is significantly influenced by the nature and position of substituents on the pyrimidine ring and any appended moieties. The aldehyde functionality at the C5 position, in particular, serves as a key synthetic handle to introduce diverse chemical entities, leading to a broad spectrum of pharmacological effects.
Kinase Inhibition
A prominent area of investigation for pyrimidine derivatives is their role as kinase inhibitors.[3][4] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 2-methoxypyrimidine core can serve as a scaffold to which various pharmacophoric groups are attached to achieve potent and selective kinase inhibition.
While specific data for 2-methoxypyrimidine-5-carbaldehyde analogs is sparse, studies on related 2,4,5-trisubstituted pyrimidines offer valuable SAR insights. For instance, in the context of Aurora kinase inhibitors, the substitution at the 5-position of the pyrimidine ring has been shown to be critical for activity.
Table 1: Anticancer Activity of Selected Pyrimidine Analogs
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at C6) | Target/Cell Line | IC50 (µM) |
| Analog A | Phenyl | H | 2,4,5-trimethoxyphenyl | D5 Receptor | EC50: >10 µM[5] |
| Analog B | 4-bromophenyl | H | 2,4,5-trimethoxyphenyl | D5 Receptor | EC50: ~5 µM[5] |
| Analog C | 4-iodophenyl | H | 2,4,5-trimethoxyphenyl | D5 Receptor | EC50: 0.27 µM[5] |
| Compound 13 | Varied amine | Varied substituent | Varied amine | Aurora A Kinase | < 0.2 µM[6] |
| Compound 25 | Varied amine | Varied substituent | Varied amine | Aurora A Kinase | Orally bioavailable prodrug of 13[6] |
Note: The compounds listed are structurally related to the core topic but are not direct analogs of 2-methoxypyrimidine-5-carbaldehyde. The data is presented to illustrate general SAR principles for substituted pyrimidines.
From the limited data available on related compounds, several SAR trends can be inferred:
-
Substitution at C4 and C6: The nature of the groups at the C4 and C6 positions of the pyrimidine ring plays a significant role in determining the biological activity. Aromatic or heteroaromatic rings are commonly found at these positions in active kinase inhibitors.
-
The Role of the 5-Position: While the core topic focuses on a 5-carbaldehyde, in many active pyrimidine-based inhibitors, this position is substituted with other groups that can influence potency and selectivity. For instance, in some series, a hydrogen or a small alkyl group is preferred.
-
Impact of the 2-Methoxy Group: The 2-methoxy group is a common feature in many biologically active pyrimidines. It can influence the electronic properties of the ring and may be involved in key interactions with the target protein.
Anticancer Activity
The anticancer potential of pyrimidine derivatives is a major focus of research.[1] The cytotoxic effects of these compounds are often linked to their ability to inhibit kinases involved in cancer cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are methodologies for key assays commonly used in the evaluation of pyrimidine analogs.
General Procedure for Reductive Amination of 2-Methoxypyrimidine-5-carbaldehyde
A common synthetic route to diversify the 5-position is through reductive amination of the carbaldehyde.
-
Reaction Setup: To a solution of 2-methoxypyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired analog.
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. This is often quantified using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
-
Reagents:
-
Recombinant human Aurora Kinase A
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microtiter plate.
-
Add the kinase and the peptide substrate to the wells and incubate for a short period.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
-
Cell Culture: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Visualization
The anticancer activity of many pyrimidine derivatives stems from their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Conclusion
This comparative guide provides a foundational understanding of the structure-activity relationships of 2-methoxypyrimidine analogs and related substituted pyrimidines. The available data, though not exhaustive for the specific 2-methoxypyrimidine-5-carbaldehyde scaffold, underscores the importance of systematic modifications of the pyrimidine core to achieve desired biological activities, particularly in the realm of kinase inhibition and cancer therapy. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers aiming to design and evaluate novel therapeutic agents based on this versatile heterocyclic system. Further focused studies on a homologous series of 2-methoxypyrimidine-5-carbaldehyde analogs are warranted to build a more comprehensive SAR model and unlock the full therapeutic potential of this chemical class.
References
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 2-Methoxypyrimidine-5-carbaldehyde: A Cost-Effectiveness Comparison
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Methoxypyrimidine-5-carbaldehyde, a crucial building block in the creation of various pharmaceutical compounds, can be synthesized through several routes. This guide provides a comparative analysis of two potential synthetic pathways, offering insights into their cost-effectiveness based on available experimental data and reagent pricing.
The selection of an optimal synthesis route hinges on a delicate balance of factors including the cost of starting materials, the number of reaction steps, overall yield, and the complexity of purification. Here, we explore a multi-step pathway starting from 2,4-dihydroxy-5-methoxypyrimidine and a more direct approach via the Vilsmeier-Haack formylation of 2-methoxypyrimidine.
Comparative Analysis of Synthesis Methods
A comprehensive cost-effectiveness analysis requires a thorough evaluation of each step's efficiency and the associated material costs. Below is a summary of the quantitative data gathered for two potential synthesis routes.
| Parameter | Route 1: Multi-Step Synthesis from 2,4-dihydroxy-5-methoxypyrimidine | Route 2: Vilsmeier-Haack Formylation of 2-methoxypyrimidine |
| Starting Material Cost | 2,4-dihydroxy-5-methoxypyrimidine: Variable | 2-methoxypyrimidine: Variable[1][2] |
| Key Reagents & Solvents | Phosphorus oxychloride, Zinc dust, Sodium methoxide | Phosphorus oxychloride, N,N-Dimethylformamide (DMF) |
| Number of Steps | 3 | 1 |
| Overall Yield | Potentially lower due to multiple steps (individual step yields vary) | Moderate (estimated 48-61% based on a similar substrate)[3] |
| Purification | Requires purification at each step | Single purification step |
| Estimated Cost-Effectiveness | Potentially higher cost due to more steps and reagents, but may be viable depending on starting material price and optimization of yields. | Potentially more cost-effective due to fewer steps, provided the starting material is affordable and the yield is reasonable. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for assessing the practicality of a synthesis route.
Route 1: Multi-Step Synthesis from 2,4-dihydroxy-5-methoxypyrimidine
This pathway involves three key transformations: chlorination, selective reduction, and a final formylation/methoxylation sequence.
Step 1a: Synthesis of 2,4-dichloro-5-methoxypyrimidine
This step involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine. A reported method utilizes phosphorus oxychloride in the presence of an organic base.[4]
-
Procedure: To a solution of 2,4-dihydroxy-5-methoxypyrimidine in a suitable solvent (e.g., toluene), phosphorus oxychloride is added. The reaction mixture is heated to reflux for several hours. After completion, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted with an organic solvent, washed, dried, and purified.
-
Yield: Reported yields for this chlorination step are in the range of 90-96%.[4]
Step 1b: Synthesis of 2-chloro-5-methoxypyrimidine
The selective reduction of the 4-chloro group is a critical step.
-
Procedure: 2,4-dichloro-5-methoxypyrimidine is reacted with zinc dust in a mixture of ethanol and water. The reaction is heated under reflux. Upon completion, the hot mixture is filtered to remove zinc residues. The ethanol is removed under reduced pressure, and the product is extracted and purified.
-
Yield: A reported yield for this reduction is 58%.[5]
Step 1c: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde
Route 2: Vilsmeier-Haack Formylation of 2-methoxypyrimidine
This approach offers a more direct route to the target molecule. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]
-
General Procedure: The Vilsmeier reagent is first prepared by reacting phosphorus oxychloride with N,N-dimethylformamide (DMF) at a low temperature. 2-methoxypyrimidine is then added to the freshly prepared reagent. The reaction mixture is stirred at an elevated temperature for a specified time. After the reaction is complete, it is quenched by pouring it onto ice and neutralizing with a base. The product is then extracted with an organic solvent, washed, dried, and purified.
-
Yield: While a specific protocol for 2-methoxypyrimidine is not available, a similar reaction on the more activated 2-methylpyrimidine-4,6-diol substrate has been reported to yield 48-61% of the formylated product.[3] The yield for 2-methoxypyrimidine may differ and would need to be determined experimentally.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic routes, the following diagrams illustrate the key transformations.
References
- 1. 2-Methoxypyrimidine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Proper Disposal of 2-Methoxypyrimidine-5-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Methoxypyrimidine-5-carbaldehyde are critical for maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of personnel and the protection of the environment.
Hazard Profile and Safety Precautions
2-Methoxypyrimidine-5-carbaldehyde (CAS No. 90905-32-1) is a compound that requires careful handling. Based on available safety data, it is classified with the following hazards:
The assigned GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning"[1][2][3]. All chemical products should be treated as having unknown hazards and toxicity[1].
Personal Protective Equipment (PPE)
Before handling 2-Methoxypyrimidine-5-carbaldehyde, especially during disposal procedures, ensure the following personal protective equipment is worn:
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat and other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The primary and mandatory method for the disposal of 2-Methoxypyrimidine-5-carbaldehyde is through a licensed and approved chemical waste disposal service. Never dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste 2-Methoxypyrimidine-5-carbaldehyde, including any contaminated materials (e.g., absorbent paper, pipette tips), in a dedicated and properly labeled waste container.
-
The container must be made of a compatible material that will not react with the chemical.
-
Ensure the container is sealed tightly to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Methoxypyrimidine-5-carbaldehyde".
-
Include the CAS number (90905-32-1) and the relevant hazard pictograms (e.g., exclamation mark).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials. The recommended storage condition for the pure chemical is in an inert atmosphere at 2-8°C[3].
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal company to arrange for pickup.
-
Provide the Safety Data Sheet (SDS) for 2-Methoxypyrimidine-5-carbaldehyde to the disposal service.
-
Adhere to all federal, state, and local regulations regarding hazardous waste disposal[4].
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a sealed container for disposal as hazardous waste[4].
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical workflow for the proper disposal of 2-Methoxypyrimidine-5-carbaldehyde.
References
Personal protective equipment for handling 2-Methoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Methoxypyrimidine-5-carbaldehyde (CAS No. 90905-32-1). The following procedural guidance is based on available safety data for this compound and structurally related chemicals, including other pyrimidine derivatives and aromatic aldehydes. It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and local safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
2-Methoxypyrimidine-5-carbaldehyde is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, stringent adherence to PPE protocols is mandatory to ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling 2-Methoxypyrimidine-5-carbaldehyde
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for procedures with a high risk of splashing.[1][2] |
| Skin | Chemical-Resistant Gloves | Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[1][3] |
| Body | Laboratory Coat | Wear a fire/flame resistant and impervious lab coat, fully buttoned with sleeves rolled down to protect skin and personal clothing.[4] |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area, preferably a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is required.[1][2] |
| General | Standard Laboratory Attire | Long pants and closed-toe shoes are required.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of 2-Methoxypyrimidine-5-carbaldehyde to minimize exposure and prevent accidents.
Preparation:
-
Review Documentation: Before handling, thoroughly read the Safety Data Sheet (SDS) for 2-Methoxypyrimidine-5-carbaldehyde.
-
Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to control vapor and dust exposure.[5]
-
Gather Materials: Ensure all necessary PPE, spill containment materials, and waste disposal containers are readily accessible.
Handling:
-
Don PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid creating dust. Use appropriate tools for transfers.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Ventilation: Ensure adequate ventilation at all times.[1][2]
Post-Handling:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
-
Storage: Store 2-Methoxypyrimidine-5-carbaldehyde in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Disposal Plan: Waste Management and Decontamination
Proper disposal of 2-Methoxypyrimidine-5-carbaldehyde and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Designated Container: Collect all waste containing 2-Methoxypyrimidine-5-carbaldehyde in a dedicated, clearly labeled, and sealed container.
-
Segregation: Do not mix this waste with other incompatible waste streams.[6]
Disposal Procedure:
-
Professional Disposal: Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4][7]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
Container Decontamination:
-
Triple Rinsing: Empty containers that held 2-Methoxypyrimidine-5-carbaldehyde should be triple-rinsed with an appropriate solvent.
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of 2-Methoxypyrimidine-5-carbaldehyde.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
